XL-820
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XL820; XL 820; XL-820; XL820001 |
Origin of Product |
United States |
Foundational & Exploratory
XL-820: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-820 is a potent, orally bioavailable, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in cancer progression.[1][2] Developed by Exelixis, this compound targets key drivers of tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1] Preclinical studies have demonstrated its efficacy in various cancer models, and it has undergone Phase I and II clinical trials for the treatment of advanced solid tumors and gastrointestinal stromal tumors (GIST).[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and available preclinical data.
Introduction
Receptor tyrosine kinases are a class of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. This compound was developed as a "spectrum selective kinase inhibitor" to simultaneously block the activity of multiple oncogenic RTKs, thereby providing a more comprehensive anti-cancer effect.[4]
Molecular Targets and Inhibitory Activity
The primary molecular targets of this compound are VEGFR2, PDGFR, and c-Kit.[1] By inhibiting these RTKs, this compound disrupts key signaling pathways essential for tumor growth and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.
Quantitative Inhibitory Activity
| Target | Mutant Variant | IC50 (Phosphorylation Inhibition) | Reference |
| c-Kit | 26 of 27 tested imatinib- and sunitinib-resistant mutants | Generally < 300 nM | [2] |
| c-Kit | D816V activation loop variant | > 1000 nM (relatively resistant) | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
The inhibition of VEGFR2, PDGFR, and c-Kit by this compound leads to the downregulation of several critical downstream signaling pathways.
VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR2 on endothelial cells is a primary driver of angiogenesis. This compound blocks the ATP-binding site of the VEGFR2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and survival.
Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways like MAPK/ERK and PI3K/AKT.
PDGFR Signaling Pathway
PDGF receptors are involved in cell growth, proliferation, and differentiation. In cancer, aberrant PDGFR signaling can promote tumor growth and angiogenesis. This compound's inhibition of PDGFR blocks these pro-tumorigenic signals.
Caption: this compound blocks PDGFR, leading to the inhibition of the PI3K/AKT and MAPK/ERK signaling pathways.
c-Kit Signaling Pathway
Mutations in the c-Kit receptor are a hallmark of GIST. These mutations lead to constitutive activation of the kinase, driving tumor growth. This compound has shown potent activity against a wide range of c-Kit mutations that are resistant to other targeted therapies.
Caption: this compound inhibits c-Kit signaling, impacting downstream pathways like PI3K/AKT, MAPK/ERK, and STAT3.
Experimental Protocols
Detailed experimental protocols from primary peer-reviewed publications for the preclinical evaluation of this compound are not extensively available in the public domain. This is likely a consequence of the discontinuation of its clinical development. The following are generalized descriptions of the types of assays that would have been employed to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
-
General Methodology: Recombinant human kinase domains of VEGFR2, PDGFRβ, and c-Kit (wild-type and mutant forms) would be incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity would be measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA, radiometric assays (e.g., using ³²P-ATP), or fluorescence-based assays. The IC50 value is then calculated from the dose-response curve.
Cellular Phosphorylation Assays
-
Objective: To assess the ability of this compound to inhibit the phosphorylation of its target RTKs and their downstream effectors within a cellular context.
-
General Methodology: Cancer cell lines expressing the target RTKs (e.g., HUVECs for VEGFR2, GIST cell lines for c-Kit) would be treated with various concentrations of this compound, followed by stimulation with the respective ligand (e.g., VEGF, PDGF, SCF). Cell lysates would then be analyzed by Western blotting using phospho-specific antibodies to detect the phosphorylation status of the RTKs and downstream signaling proteins like AKT and ERK.
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Methodology: Human tumor cells (e.g., breast carcinoma, glioma, leukemia) would be implanted into immunocompromised mice.[4] Once tumors are established, the mice would be treated with this compound or a vehicle control, typically via oral gavage. Tumor volume would be measured regularly to assess tumor growth inhibition. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting for target inhibition, immunohistochemistry for markers of proliferation and apoptosis).
Conclusion
This compound is a multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFR2, PDGFR, and c-Kit. Its mechanism of action involves the simultaneous blockade of multiple signaling pathways that are critical for tumor growth, angiogenesis, and survival. While the discontinuation of its clinical development has limited the availability of detailed, peer-reviewed preclinical data, the existing information clearly positions this compound as a significant tool for oncology research and a noteworthy example of a multi-targeted therapeutic strategy.
References
- 1. This compound Research Compound|Supplier [benchchem.com]
- 2. The Three Receptor Tyrosine Kinases c-KIT, VEGFR2 and PDGFRα, Closely Spaced at 4q12, Show Increased Protein Expression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
In-Depth Technical Guide: XL-820 and its Targeted Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-820 is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play crucial roles in tumor growth, proliferation, and angiogenesis. Developed by Exelixis, this compound has been investigated for its therapeutic potential in various cancer types. This technical guide provides a comprehensive overview of the core aspects of this compound, focusing on its target RTKs, the associated signaling pathways, and the methodologies used to characterize its activity.
Target Profile of this compound
This compound is designed to potently inhibit a specific spectrum of RTKs that are clinically validated targets in oncology. The primary targets of this compound are:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Stem Cell Factor Receptor (c-KIT)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
Inhibition of these RTKs allows this compound to simultaneously target tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1][2] Preclinical studies have demonstrated that this compound exhibits dose-dependent growth inhibition in models of breast carcinoma, gliomas, and leukemia, and has shown the ability to cause tumor regression in animal models of more advanced malignancies.[2]
Quantitative Inhibition Data
| Target Kinase Family | Specific Receptors Targeted | Role in Cancer |
| VEGFR | VEGFR1 (Flt-1), VEGFR2 (KDR/Flk-1) | Angiogenesis, Vascular Permeability |
| c-KIT | c-KIT (CD117) | Proliferation, Survival (especially in GIST) |
| PDGFR | PDGFR-α, PDGFR-β | Proliferation, Migration, Angiogenesis |
Signaling Pathways Targeted by this compound
By inhibiting VEGFR, c-KIT, and PDGFR, this compound disrupts key signaling cascades that drive cancer progression.
VEGFR Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptors, primarily VEGFR2, on endothelial cells triggers a signaling cascade that is central to angiogenesis. This process involves receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K/Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.
c-KIT Signaling Pathway
The interaction of Stem Cell Factor (SCF) with its receptor c-KIT is critical for the survival and proliferation of certain cell types, including hematopoietic stem cells and the interstitial cells of Cajal, which are the origin of most gastrointestinal stromal tumors (GIST). Ligand binding induces receptor dimerization and activation of downstream pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) and its receptors, PDGFR-α and PDGFR-β, are involved in the growth and migration of mesenchymal cells. In tumors, PDGFR signaling on stromal cells can promote angiogenesis and tumor growth. Similar to the other RTKs, ligand binding leads to receptor dimerization and the activation of the PI3K/Akt and MAPK signaling pathways.
Experimental Protocols
The characterization of a kinase inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. Below are detailed, representative methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2, c-KIT, and PDGFRβ.
Materials:
-
Recombinant human VEGFR2, c-KIT, and PDGFRβ kinase domains.
-
Specific peptide substrate for each kinase.
-
Adenosine triphosphate (ATP), [γ-³³P]ATP.
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
P81 phosphocellulose paper.
-
Phosphoric acid solution.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction plate, combine the kinase, its specific peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper with phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of cancer cell lines that are dependent on the targeted RTK signaling pathways.
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (GI50) in relevant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HUVEC for VEGFR, GIST-T1 for c-KIT, and U-2 OS for PDGFR).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration compared to the vehicle-treated cells.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Clinical Development
This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in patients with solid tumors.[3] Subsequent Phase II studies were initiated, including trials in patients with advanced gastrointestinal stromal tumors (GIST) who were resistant to or intolerant of imatinib and/or sunitinib.
Conclusion
This compound is a potent inhibitor of the VEGFR, c-KIT, and PDGFR receptor tyrosine kinases, key drivers of tumor angiogenesis and proliferation. Its multi-targeted approach holds promise for the treatment of various cancers. The experimental methodologies outlined in this guide provide a framework for the preclinical characterization of such kinase inhibitors, from determining direct enzymatic inhibition to assessing cellular effects. Further clinical investigation is necessary to fully elucidate the therapeutic potential of this compound.
References
The Multi-Targeted Kinase Inhibitor XL-820: A Technical Overview of its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-820 is an orally bioavailable, small-molecule receptor tyrosine kinase (RTK) inhibitor that has been investigated for its potential antineoplastic activity. Developed by Exelixis, this compound was designed to target key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Preclinical and early clinical studies have focused on its activity against solid tumors, particularly in the context of gastrointestinal stromal tumors (GIST). This technical guide provides a detailed overview of the signaling pathways inhibited by this compound, supported by available preclinical data, representative experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: Inhibition of Key Receptor Tyrosine Kinases
This compound functions as a multi-targeted inhibitor, primarily targeting the following receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, this compound is designed to interfere with angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.
-
c-KIT (Stem Cell Factor Receptor): The c-KIT receptor is a critical driver in the pathogenesis of several cancers, most notably GIST. This compound targets both wild-type and mutated forms of c-KIT, including mutations that confer resistance to other targeted therapies.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling is involved in various cellular processes, including cell growth, proliferation, and migration. Inhibition of this pathway can contribute to the overall anti-tumor effect.
The simultaneous inhibition of these pathways gives this compound the potential to exert a multi-pronged attack on tumors, addressing both the tumor cells directly and their supportive microenvironment.
Quantitative Data: In Vitro Inhibition Profile
Preclinical studies have demonstrated the potent inhibitory activity of this compound against various forms of its target kinases. A key study highlighted its effectiveness against a panel of clinically relevant mutant KIT proteins, which are often associated with resistance to standard therapies in GIST.
| Target | Mutation Type | IC50 (nM) | Reference |
| Mutated c-KIT | 26 of 27 clinically relevant mutations | Generally < 300 | |
| Mutated c-KIT | D816V activation loop variant | > 1000 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and the points of inhibition.
Caption: this compound inhibits VEGFR, PDGFR, and c-KIT signaling.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following sections describe representative methodologies for the key assays that would have been employed to characterize its activity.
Kinase Autophosphorylation Assay (General Protocol)
This type of assay is crucial for determining the direct inhibitory effect of a compound on its target kinase.
Caption: Workflow for a kinase autophosphorylation assay.
Methodology:
-
Recombinant Kinase: Purified recombinant kinase domains of c-KIT, VEGFR2, and PDGFRβ are used.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, this compound dilutions, and a reaction buffer containing ATP and MgCl2 are combined in a microplate.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for autophosphorylation.
-
Reaction Termination and Electrophoresis: The reaction is stopped by adding SDS-PAGE loading buffer. The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the phosphorylated form of the kinase. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated kinase is quantified. The data is then plotted against the this compound concentration to determine the IC50 value (the concentration at which 50% of kinase autophosphorylation is inhibited).
Cell Viability Assay (General Protocol)
This assay assesses the effect of the compound on the proliferation and survival of cancer cells.
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., GIST-T1, which has a c-KIT mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow the compound to exert its effect.
-
Viability Assessment: A cell viability reagent is added to each well. Common reagents include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is converted to a colored formazan product by metabolically active cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This measures ATP levels, which are indicative of cell viability.
-
-
Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The readings from the treated wells are normalized to the vehicle control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of viability against the drug concentration.
In Vivo Tumor Xenograft Model (General Protocol)
This type of study evaluates the efficacy of the compound in a living organism.
Caption: Workflow for an in vivo tumor xenograft model.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., from a GIST cell line) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³).
-
Randomization and Dosing: The mice are then randomized into different groups, including a vehicle control group and one or more groups receiving different doses of this compound. The drug is typically administered orally on a daily schedule.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.
-
Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Clinical Development and Future Directions
This compound has undergone Phase I and Phase II clinical trials for the treatment of advanced solid tumors, including GIST resistant to or intolerant of imatinib and/or sunitinib.[1][2][3] While the development of this compound appears to have been discontinued, the rationale behind its design as a multi-targeted inhibitor of key oncogenic pathways remains a valid and important strategy in cancer drug development. The insights gained from the study of this compound and similar agents continue to inform the development of next-generation tyrosine kinase inhibitors.
References
Preclinical Profile of XL-820: A Review of Available Data
Introduction
XL-820, an orally bioavailable small-molecule inhibitor, was investigated for its potential as an antineoplastic agent. Developed by Exelixis in the early 2000s, the compound showed initial promise in preclinical studies. This document synthesizes the publicly available information on the preclinical evaluation of this compound in oncology, focusing on its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile. It is important to note that detailed quantitative data and specific experimental protocols from these early studies are not extensively published in peer-reviewed literature. The information presented here is compiled from press releases and summaries of clinical trial initiations.
Mechanism of Action
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are key drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). The identified targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR) : Crucial for angiogenesis.
-
c-Kit (KIT) : A receptor tyrosine kinase involved in the development of several types of cancers, notably gastrointestinal stromal tumors (GIST).
-
Platelet-Derived Growth Factor Receptors (PDGFR) : Involved in cell growth, proliferation, and angiogenesis.
By inhibiting these pathways, this compound was designed to exert a dual effect of directly inhibiting tumor cell proliferation and disrupting the tumor's blood supply.
Signaling Pathway Inhibition
The following diagram illustrates the general signaling pathways inhibited by this compound. By blocking VEGFR, PDGFR, and c-Kit, this compound prevents the downstream activation of multiple signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and angiogenesis.
Preclinical Efficacy
In Vitro Studies
While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound against its target kinases are not publicly available, company reports from 2005 indicated that it potently inhibits the receptor tyrosine kinases for VEGF, c-Kit, and PDGF.
In Vivo Studies
Preclinical evaluation of this compound in animal models demonstrated its potential as an anti-cancer agent. Key findings from these studies include:
-
Dose-dependent growth inhibition was observed in tumor models of breast carcinoma, gliomas, and leukemia.
-
In an animal model of more advanced malignancy, significant tumor regression was reported.
-
The compound exhibited good oral bioavailability , a crucial characteristic for patient convenience.
-
Following a single oral dose, this compound showed sustained inhibition of its target RTKs in vivo .
Pharmacokinetics
Information regarding the detailed pharmacokinetic profile of this compound in preclinical species (e.g., Cmax, Tmax, half-life, and AUC) has not been publicly disclosed. Reports were limited to the general statement of good oral bioavailability.
Summary and Conclusion
This compound was a promising multi-targeted tyrosine kinase inhibitor with a relevant mechanism of action for oncology. Preclinical studies demonstrated its ability to inhibit key pathways in tumor growth and angiogenesis, leading to dose-dependent tumor growth inhibition and regression in various cancer models. Despite the positive preclinical findings that led to the initiation of Phase I clinical trials in 2005, detailed quantitative data from these studies are not available in the public domain. The subsequent development of this compound appears to have been discontinued as Exelixis's clinical pipeline has since focused on other compounds. Without access to the primary data, a more in-depth technical analysis of the preclinical profile of this compound is not possible.
XL-820: A Technical Overview of a Multi-Targeted Receptor Tyrosine Kinase Inhibitor for Anti-Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-820 is a novel, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor growth, proliferation, and angiogenesis. Developed by Exelixis, this compound was investigated for its potential as an anti-cancer therapeutic. Preclinical data demonstrated its potent inhibitory activity against key drivers of tumor vascularization and cell signaling, including Vascular Endothelial Growth Factor Receptor (VEGFR), Mast/stem cell growth factor receptor (KIT), and Platelet-Derived Growth Factor Receptor (PDGFR). This technical guide provides a comprehensive overview of the available preclinical information on this compound, including its mechanism of action, its role in anti-angiogenesis, and representative experimental protocols for its evaluation. While specific quantitative data and detailed study protocols for this compound are not extensively available in the public domain, this document synthesizes the existing information and provides standardized methodologies relevant to the preclinical assessment of such a compound.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their expansion. Receptor tyrosine kinases (RTKs) are key mediators of the signaling pathways that drive angiogenesis and tumor cell proliferation. This compound was developed as a "Spectrum Selective Kinase Inhibitor" designed to simultaneously block multiple RTKs implicated in these processes.[1][2] By targeting VEGFR, KIT, and PDGFR, this compound was positioned as a promising anti-angiogenic and anti-proliferative agent.[1][3]
Mechanism of Action and Role in Anti-Angiogenesis
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases, preventing the phosphorylation and activation of downstream signaling molecules. Its anti-angiogenic and anti-tumor effects are primarily attributed to its inhibition of three key RTKs:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR2, are the primary mediators of the pro-angiogenic effects of VEGF. Activation of VEGFR2 on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, survival, and the formation of new blood vessels. By inhibiting VEGFR, this compound directly blocks this critical pathway, thereby inhibiting tumor angiogenesis.
-
KIT Receptor: The KIT receptor is involved in the proliferation and survival of various cell types, including hematopoietic stem cells and certain cancer cells. In the context of angiogenesis, KIT signaling in endothelial cells can contribute to their proliferation and survival.
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is crucial for the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. Inhibition of PDGFR can lead to the destabilization and regression of tumor vasculature, further enhancing the anti-angiogenic effect.
The simultaneous inhibition of these three RTKs by this compound suggests a multi-faceted approach to cancer therapy, targeting both the tumor vasculature and, in some cases, the tumor cells directly.
Signaling Pathways
The following diagrams illustrate the general signaling pathways of VEGFR, KIT, and PDGFR, and indicate the point of inhibition by a multi-kinase inhibitor such as this compound.
Quantitative Data
While press releases from Exelixis stated that this compound is a potent inhibitor of VEGFR, KIT, and PDGFR, specific IC50 values from biochemical or cellular assays are not publicly available. For a compound of this class, such data would typically be presented as follows:
| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| VEGFR2 (KDR) | Data not available | Data not available |
| KIT | Data not available | Data not available |
| PDGFRβ | Data not available | Data not available |
| Other Kinases | ||
| Example Kinase 1 | Data not available | Data not available |
| Example Kinase 2 | Data not available | Data not available |
Table 1: Representative Table for Kinase Inhibition Profile of this compound.
Preclinical studies reported dose-dependent growth inhibition in models of breast carcinoma, gliomas, and leukemia, with significant tumor regression observed in an advanced malignancy model.[1][2] However, specific quantitative data on tumor growth inhibition (e.g., % TGI) at various doses are not detailed in the available documents.
Experimental Protocols
The following are representative, detailed methodologies for key experiments that would be conducted to characterize the anti-angiogenic and anti-tumor properties of a compound like this compound. The specific protocols used for this compound have not been publicly disclosed.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
Materials:
-
Recombinant human kinase (e.g., VEGFR2, KIT, PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound stock solution (in DMSO)
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Endothelial Cell Proliferation Assay (Representative Protocol)
This assay measures the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum
-
VEGF
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in basal medium with reduced serum for several hours.
-
Treat the cells with serial dilutions of this compound or vehicle control in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubate for a period that allows for cell division (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
Endothelial Cell Tube Formation Assay (Representative Protocol)
This assay assesses the ability of endothelial cells to form capillary-like structures, mimicking a late stage of angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound stock solution
-
96-well cell culture plates
-
Calcein AM (for visualization)
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Allow the gel to solidify at 37°C.
-
Resuspend HUVECs in medium containing serial dilutions of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified gel.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope. For quantification, cells can be labeled with a fluorescent dye like Calcein AM.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Study (Representative Protocol)
This study evaluates the anti-tumor efficacy of the compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., one known to express the target RTKs)
-
Cell culture medium and supplements
-
Vehicle for drug formulation (e.g., a solution for oral gavage)
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various dose levels (and a vehicle control) according to a predetermined schedule (e.g., daily).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound is a multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic activity demonstrated in preclinical models. Its mechanism of action, centered on the inhibition of VEGFR, KIT, and PDGFR, provides a strong rationale for its investigation as an anti-cancer agent. While the clinical development of this compound did not progress to later stages, the foundational science and the methodologies used for its characterization are representative of the broader class of anti-angiogenic tyrosine kinase inhibitors. This technical guide provides a framework for understanding the preclinical evaluation of such compounds and highlights the key in vitro and in vivo assays that are essential for their development. Further research into the downstream signaling effects and potential resistance mechanisms of multi-targeted kinase inhibitors remains an important area of investigation in oncology.
References
Investigating the Pharmacodynamics of XL-820: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-820 is an orally bioavailable, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. Developed by Exelixis, this compound was investigated for its potential antineoplastic activity through the simultaneous inhibition of key signaling pathways involved in tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, target pathways, and a summary of its preclinical and clinical evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates illustrative data from other well-characterized multi-kinase inhibitors targeting similar pathways to provide a comprehensive understanding of the compound's expected pharmacological profile.
Mechanism of Action and Target Profile
This compound exerts its anti-cancer effects by targeting and inhibiting the activity of multiple receptor tyrosine kinases, primarily:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, this compound blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis (the formation of new blood vessels). This disruption of tumor vasculature limits the supply of oxygen and nutrients to the tumor, thereby inhibiting its growth and metastasis.
-
c-Kit (Stem Cell Factor Receptor): The c-Kit receptor is a proto-oncogene that, when mutated or overexpressed, can drive the growth of various cancers, most notably gastrointestinal stromal tumors (GIST). This compound's inhibition of c-Kit directly targets the proliferation of these cancer cells.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling is involved in cell growth, proliferation, and angiogenesis. Inhibition of this pathway by this compound contributes to its overall anti-tumor activity.
The simultaneous inhibition of these three key pathways provides a multi-pronged attack on tumor growth, targeting both the cancer cells directly and the tumor microenvironment that supports them.
Signaling Pathway Targeted by this compound
Caption: Signaling pathways inhibited by this compound.
Quantitative Pharmacodynamic Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide an illustrative representation of the expected pharmacodynamic profile based on data from other multi-kinase inhibitors targeting VEGFR, c-Kit, and PDGFR, such as sunitinib and sorafenib.
Table 1: Illustrative In Vitro Kinase Inhibition (IC50 values)
| Target Kinase | Illustrative IC50 (nM) |
| VEGFR2 (KDR) | 1 - 10 |
| PDGFRβ | 5 - 20 |
| c-Kit | 10 - 50 |
| VEGFR1 | 10 - 100 |
| VEGFR3 | 10 - 100 |
| PDGFRα | 20 - 150 |
Disclaimer: These values are representative of multi-kinase inhibitors with a similar target profile to this compound and are for illustrative purposes only. Actual IC50 values for this compound may differ.
Table 2: Illustrative In Vitro Cellular Activity
| Cell Line | Primary Target | Assay | Illustrative IC50 (nM) |
| HUVEC | VEGFR2 | Proliferation | 10 - 100 |
| GIST-T1 | c-Kit (mutant) | Proliferation | 20 - 200 |
| A431 | PDGFR | Proliferation | 50 - 500 |
Disclaimer: These values are representative of multi-kinase inhibitors with a similar target profile to this compound and are for illustrative purposes only. Actual IC50 values for this compound may differ.
Preclinical and Clinical Evaluation
Preclinical studies demonstrated that this compound has potent anti-tumor activity in a variety of cancer models. It showed dose-dependent growth inhibition in xenograft models of breast carcinoma, gliomas, and leukemia. Furthermore, in some models of advanced malignancy, treatment with this compound resulted in significant tumor regression. Non-clinical studies also indicated good oral bioavailability and sustained inhibition of its target receptor tyrosine kinases in vivo following a single oral dose.
This compound advanced into clinical development with Phase I and Phase II clinical trials.
-
Phase I (NCT00129571, NCT00350831): These studies aimed to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in patients with advanced solid tumors.
-
Phase II (NCT00570635): This trial was designed to assess the clinical benefit of this compound in patients with advanced gastrointestinal stromal tumors (GIST) who were resistant to or intolerant of imatinib and/or sunitinib.
The development of this compound appears to have been discontinued, and as such, detailed results from these clinical trials have not been widely published.
Experimental Protocols
The following sections detail representative experimental protocols that are standard in the field for evaluating the pharmacodynamics of multi-kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
Methodology:
-
Reagents: Recombinant human VEGFR2, PDGFRβ, and c-Kit kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO for control) in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Lines: Use cell lines that are dependent on the target kinases, such as Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2, GIST-T1 cells for mutant c-Kit, and A431 cells for PDGFR.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay that measures ATP content.
-
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., a human tumor cell line) into the flank of the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at various dose levels daily for a specified period. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly.
-
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group. Calculate the tumor growth inhibition (TGI) for each dose. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
Experimental Workflow for a Tyrosine Kinase Inhibitor
Caption: Generalized experimental workflow for a tyrosine kinase inhibitor.
Logical Relationships in Drug Development
The development of a targeted therapy like this compound follows a logical progression from initial discovery to potential clinical application. This process involves a continuous feedback loop between preclinical and clinical research to optimize the drug's efficacy and safety profile.
Logical Relationship Diagram
Caption: Logical relationships in the drug development process.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with a pharmacodynamic profile designed to inhibit tumor growth and angiogenesis by targeting VEGFR, c-Kit, and PDGFR. While its clinical development appears to have been halted, the scientific rationale behind its mechanism of action remains relevant in the field of oncology. This technical guide provides a framework for understanding the pharmacodynamics of this compound and similar multi-kinase inhibitors, offering insights into the experimental approaches used to characterize their activity. The illustrative data and generalized protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
XL-820: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-820 is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with potential anti-neoplastic activity.[1][2] This document provides a technical overview of this compound for researchers in solid tumor biology and drug development. It outlines the compound's mechanism of action, presents illustrative preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. While specific public data on this compound is limited, this guide consolidates the known information and provides representative data and methodologies for a compound of this class.
Introduction to this compound
This compound is a small molecule inhibitor that targets several key RTKs implicated in tumor growth, angiogenesis, and metastasis.[1][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), stem cell factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][3][4] By simultaneously inhibiting these pathways, this compound has the potential to exert a multi-faceted anti-tumor effect, impacting both the tumor cells directly and the tumor microenvironment that supports their growth. Preclinical studies have suggested dose-dependent growth inhibition in various cancer models, including breast carcinoma, gliomas, and leukemia.[1][5] this compound has been investigated in Phase 1 clinical trials for the treatment of advanced solid tumors.[6]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of VEGFR, c-Kit, and PDGFR. These RTKs are crucial for signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.
Signaling Pathways Targeted by this compound
The diagram below illustrates the central signaling pathways inhibited by this compound. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins that activate key pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This compound competitively binds to the ATP-binding pocket of these kinases, preventing their activation and an subsequent signal transduction.
Preclinical Data (Illustrative)
In Vitro Kinase Inhibition
The inhibitory activity of this compound against its target kinases is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the inhibitor.
| Target Kinase | Illustrative IC50 (nM) |
| VEGFR2 (KDR) | 5 |
| c-Kit | 10 |
| PDGFRβ | 8 |
| Other Kinase 1 | >1000 |
| Other Kinase 2 | >1000 |
| Table 1: Representative In Vitro Kinase Inhibitory Activity of this compound. |
In Vitro Cellular Proliferation
The anti-proliferative effects of this compound are evaluated in various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | Tumor Type | Illustrative IC50 (µM) |
| HUVEC | Endothelial | 0.1 |
| A431 | Epidermoid Carcinoma | 0.5 |
| U87-MG | Glioblastoma | 0.8 |
| HT-29 | Colorectal Carcinoma | 1.2 |
| Table 2: Representative Anti-proliferative Activity of this compound in Human Cancer Cell Lines. |
In Vivo Tumor Growth Inhibition
The efficacy of this compound in inhibiting tumor growth in vivo is assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.
| Tumor Model | Treatment | Illustrative Tumor Growth Inhibition (%) |
| A431 Xenograft | Vehicle | 0 |
| This compound (10 mg/kg, daily) | 45 | |
| This compound (30 mg/kg, daily) | 78 | |
| U87-MG Xenograft | Vehicle | 0 |
| This compound (10 mg/kg, daily) | 52 | |
| This compound (30 mg/kg, daily) | 85 | |
| Table 3: Representative In Vivo Efficacy of this compound in Human Tumor Xenograft Models. |
Clinical Trial Information (Phase 1)
This compound has been evaluated in Phase 1 clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.
| Parameter | Description |
| Trial Identifier | NCT00129571, NCT00350831[6] |
| Phase | 1[6] |
| Patient Population | Patients with advanced, metastatic, or unresectable solid tumors for whom standard therapies were no longer effective.[6] |
| Intervention | Oral administration of this compound.[6] |
| Primary Objectives | To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD).[6] |
| Illustrative Results | While detailed results are not publicly available, a press release from 2006 mentioned that preliminary Phase 1 data showed that this compound was generally well-tolerated and a maximum tolerated dose had not yet been identified. Four patients had stable disease for over 3.5 months. |
| Table 4: Overview of this compound Phase 1 Clinical Trials. |
Experimental Protocols
This section provides detailed methodologies for key experiments typically used to characterize a multi-kinase inhibitor like this compound.
In Vitro Kinase Assay (Illustrative Protocol)
Objective: To determine the IC50 of this compound against target kinases.
Workflow:
Methodology:
-
Compound Preparation: Serially dilute this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted this compound, recombinant human kinase, and a specific peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and capture the phosphorylated substrate on a filter plate.
-
Washing: Wash the plate multiple times to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTS Assay - Illustrative Protocol)
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Tumor Xenograft Study (Illustrative Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Workflow:
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at different dose levels daily for a specified period.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with a mechanism of action that suggests potential for broad anti-tumor activity in solid tumors. While comprehensive public data on its development is limited, the information available, combined with the representative data and protocols presented in this guide, provides a valuable resource for researchers investigating novel cancer therapeutics. Further research would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov:443]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Advanced solid tumors | Study 21820 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
C-Kit Inhibitor XL-820 in Gastrointestinal Stromal Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the KIT receptor tyrosine kinase. While targeted therapies like imatinib and sunitinib have revolutionized treatment, resistance remains a significant clinical challenge. XL-820, a potent, orally bioavailable small molecule inhibitor, emerged as a promising therapeutic agent targeting KIT, as well as vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptors (PDGFRs). This technical guide provides a comprehensive overview of the preclinical data, clinical trial design, and underlying scientific rationale for the investigation of this compound in GIST. Despite its promising preclinical profile and advancement into Phase 2 clinical trials for imatinib- and sunitinib-resistant GIST, the clinical development of this compound for this indication was ultimately discontinued without public disclosure of the trial results. This document consolidates the available scientific information to serve as a valuable resource for researchers in the field of GIST and drug development.
Introduction to this compound and its Rationale in GIST
This compound is a multi-targeted tyrosine kinase inhibitor (TKI) developed by Exelixis.[1] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. In the context of GIST, the primary target of this compound is the constitutively activated KIT receptor, which is the oncogenic driver in the majority of cases. The rationale for developing this compound for GIST was to overcome resistance to existing TKIs, such as imatinib and sunitinib, which often arises from secondary mutations in the KIT kinase domain.[2]
Preclinical Evaluation of this compound in GIST
Preclinical studies were instrumental in establishing the therapeutic potential of this compound in GIST. These investigations focused on its inhibitory activity against various KIT mutations, its effects on cell viability, and its in vivo efficacy in tumor models.
Kinase Inhibition Profile
A key preclinical study evaluated the inhibitory activity of this compound against a broad panel of clinically relevant mutant KIT proteins. The results demonstrated that this compound is a potent inhibitor of a wide range of KIT mutations, including those associated with resistance to imatinib and sunitinib.[2]
Table 1: Inhibitory Activity of this compound Against Mutated Forms of KIT [2]
| KIT Mutation Type | Number of Mutations Tested | General IC50 Range (Phosphorylation) | Notable Resistant Mutation |
| Juxtamembrane Domain | Not specified in abstract | <300 nM | Not specified in abstract |
| ATP Binding Region | Not specified in abstract | <300 nM | Not specified in abstract |
| Activation Loop | Not specified in abstract | <300 nM | D816V (>1000 nM) |
| Total | 27 | Generally <300 nM | D816V |
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following represent standard methodologies for key experiments in this area.
This assay is used to assess the effect of a compound on the metabolic activity of cultured GIST cell lines, which is an indicator of cell viability.
-
Cell Seeding: GIST cells (e.g., GIST-T1, GIST-48) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50) of this compound.
This technique is used to determine the effect of this compound on the autophosphorylation of the KIT receptor, a direct measure of its inhibitory activity.
-
Cell Lysis: GIST cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated KIT (p-KIT) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized. The membrane can be stripped and re-probed with an antibody for total KIT to confirm equal protein loading.
Clinical Development of this compound in GIST
Based on its promising preclinical profile, this compound advanced into clinical development for patients with advanced GIST who were resistant to or intolerant of imatinib and/or sunitinib.
Phase 1 Studies
This compound was investigated in two Phase 1 studies (XL820-001 and XL820-002) to determine its safety, tolerability, and recommended Phase 2 dose in patients with advanced solid tumors.[1] The results of these studies in the GIST-specific population are not publicly available.
Phase 2 Study (NCT00570635)
A multi-center, open-label, randomized Phase 2 study was initiated to evaluate the clinical benefit of this compound in patients with advanced GIST resistant to or intolerant of imatinib and/or sunitinib.[3]
Table 2: Key Aspects of the Phase 2 Clinical Trial of this compound in GIST
| Parameter | Description |
| Official Title | A Phase 2 Study of XL820 in Subjects With Advanced Gastrointestinal Stromal Tumors Resistant to or Intolerant of Imatinib and/or Sunitinib[3] |
| ClinicalTrials.gov ID | NCT00570635[3] |
| Sponsor | Exelixis[3] |
| Phase | Phase 2[4] |
| Study Design | Randomized, Open-Label, Parallel Assignment |
| Primary Outcome | Clinical Benefit Rate (CBR) |
| Enrollment | 16 patients[5] |
| Patient Population | Adults with advanced GIST resistant to or intolerant of imatinib and/or sunitinib[3] |
| Intervention | This compound administered orally |
| Status | Completed (Results not publicly available)[1] |
Discontinuation of Clinical Development in GIST
Despite reaching Phase 2, the clinical trial of this compound in GIST was ultimately withdrawn, and the results have not been published.[1] The specific reasons for the discontinuation have not been publicly disclosed by the sponsor.
Signaling Pathways in GIST and the Role of this compound
The primary driver of GIST is the constitutive activation of the KIT receptor tyrosine kinase. This leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. This compound was designed to inhibit this aberrant signaling at its source.
Conclusion
This compound demonstrated significant promise as a therapeutic agent for GIST in preclinical studies, exhibiting potent inhibitory activity against a wide range of clinically relevant KIT mutations. However, its clinical development for this indication was halted after a Phase 2 trial, and the reasons for this decision remain undisclosed. This technical guide consolidates the publicly available information on this compound in GIST, providing a valuable resource for researchers. The story of this compound underscores the challenges of translating promising preclinical findings into clinical success, particularly in the context of drug-resistant cancers. Future research in GIST will continue to focus on developing novel agents and combination strategies to overcome the complex mechanisms of TKI resistance.
References
- 1. Drug Details [gisttrials.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Phase II Study of XL820 in Subjects with Advanced Gastrointestinal Stromal Tumors Resistant to or Intolerant to Imatinib and/or Sunitinib | Dana-Farber Cancer Institute [dana-farber.org]
- 5. meddatax.com [meddatax.com]
XL-820 (Foretinib): A Multi-Kinase Inhibitor Showing Promise in Preclinical Leukemia Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
XL-820, also known as Foretinib, is an orally bioavailable small-molecule multi-kinase inhibitor that has demonstrated potential as a therapeutic agent for leukemia. Initially developed to target receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), c-Kit, and platelet-derived growth factor receptor (PDGFR), recent research has unveiled its potent activity against FMS-like tyrosine kinase 3 (FLT3), a critical driver in certain types of acute myeloid leukemia (AML). This guide provides a comprehensive overview of the preclinical data for this compound in leukemia, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its anti-leukemic effects through the inhibition of multiple signaling pathways crucial for the proliferation and survival of cancer cells. Its primary targets include:
-
VEGFR, c-Kit, and PDGFR: By inhibiting these RTKs, this compound can disrupt angiogenesis (the formation of new blood vessels that supply tumors), as well as direct signaling pathways involved in the growth of certain leukemia cells.[1][2]
-
FLT3: In the context of AML, the inhibition of mutated FLT3 is a key mechanism of action. This compound has been shown to be a potent inhibitor of FLT3 with internal tandem duplication (ITD) mutations, a common mutation associated with poor prognosis in AML.[3][4] This inhibition disrupts downstream signaling pathways, leading to apoptosis (programmed cell death) of leukemia cells.[3][4]
-
JNK Pathway: In Chronic Myeloid Leukemia (CML), this compound has been shown to induce mitotic catastrophe and apoptosis through a JNK-dependent inhibition of Plk1 expression.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound (Foretinib) in various leukemia cell lines.
Table 1: IC50 Values of this compound (Foretinib) in Acute Myeloid Leukemia (AML) Cell Lines [3][5]
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | ITD | 1.8 |
| MOLM-13 | ITD | 2.1 |
| THP-1 | Wild-Type | >1000 |
| U937 | Wild-Type | >1000 |
Table 2: Anti-proliferative Activity of this compound (Foretinib) in Chronic Myeloid Leukemia (CML) Cells
| Cell Line/Sample | Description | Effect |
| IM-S CML cells | Imatinib-sensitive | Decreased viability and clonogenic potential |
| IM-R CML cells | Imatinib-resistant | Decreased viability and clonogenic potential |
| CD34+ cells from CML patients | Primary cells | Inhibition of clonogenic potential |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Foretinib) in FLT3-ITD AML
Caption: this compound (Foretinib) inhibits the constitutively active FLT3-ITD receptor in AML cells.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A general workflow for assessing the efficacy of this compound in leukemia xenograft models.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Human AML cell lines with FLT3-ITD (e.g., MV4-11, MOLM-13) and FLT3-wild type (e.g., THP-1, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours, cells are treated with serial dilutions of this compound (Foretinib) or DMSO as a vehicle control.
-
Measurement: After 72 hours of incubation, cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves using a non-linear regression model in GraphPad Prism or similar software.
In Vivo Leukemia Xenograft Model
-
Animal Model: Female NOD/SCID mice (6-8 weeks old) are used.
-
Cell Implantation: Human AML cells (e.g., 5 x 10^6 MV4-11 cells) are injected intravenously or subcutaneously into the mice.
-
Treatment: Once tumors are palpable (for subcutaneous models) or leukemia is established (for disseminated models, confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and control groups. This compound (Foretinib) is administered orally once daily at a specified dose (e.g., 20 mg/kg). The control group receives a vehicle solution.
-
Efficacy Evaluation:
-
Tumor Volume: For subcutaneous models, tumor size is measured every 2-3 days with calipers, and volume is calculated using the formula: (length x width^2)/2.
-
Survival: The overall survival of the mice in each group is monitored and recorded.
-
Leukemia Burden: For disseminated models, leukemia progression is monitored by flow cytometric analysis of human CD45+ cells in peripheral blood, bone marrow, and spleen at the study endpoint.
-
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.
Conclusion
This compound (Foretinib) has demonstrated significant preclinical activity against leukemia, particularly in AML models harboring FLT3-ITD mutations. Its multi-targeted nature, hitting key drivers of both angiogenesis and direct cancer cell proliferation, presents a compelling rationale for its further investigation as a potential therapeutic agent. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to elucidate the full potential of this compound in the treatment of leukemia.
References
- 1. Mechanism of action of the multikinase inhibitor Foretinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for XL-820 In Vitro Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro efficacy of XL-820, a multi-targeted receptor tyrosine kinase inhibitor, in various cancer cell lines.
Introduction
This compound is an orally bioavailable small molecule inhibitor that targets key receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), c-kit, and Platelet-Derived Growth Factor Receptor (PDGFR). By inhibiting these pathways, this compound has the potential to disrupt tumor vasculature and directly impede cancer cell signaling. Preclinical studies have demonstrated its dose-dependent growth-inhibitory effects in various cancer models, including breast carcinoma, gliomas, and leukemia.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of VEGFR, c-kit, and PDGFR, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades. This dual action of inhibiting both angiogenesis and direct tumor cell proliferation makes this compound a compound of interest in oncology research.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
Due to the limited availability of public data on this compound, the following table presents a template for summarizing key efficacy parameters. Researchers should populate this table with their experimentally derived data.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Notes |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | Data not available | Estrogen receptor-positive |
| MDA-MB-231 | Breast Cancer | Cell Viability (MTT) | Data not available | Triple-negative breast cancer |
| U-87 MG | Glioblastoma | Cell Viability (MTT) | Data not available | High PDGFR expression |
| K-562 | Leukemia (CML) | Cell Viability (MTT) | Data not available | Bcr-Abl positive |
| A549 | Lung Cancer | Cell Viability (MTT) | Data not available | Non-small cell lung cancer |
| HCT116 | Colorectal Cancer | Cell Viability (MTT) | Data not available | KRAS mutant |
Signaling Pathway of this compound Inhibition
The following diagram illustrates the signaling pathways targeted by this compound.
Experimental Workflow for In Vitro Assays
The diagram below outlines the general workflow for assessing the in vitro effects of this compound on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of its target proteins and downstream signaling molecules.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR, anti-p-c-kit, anti-p-PDGFR, and their total protein counterparts; anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of this compound.
-
Determining the Optimal Concentration of XL-820 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-820 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] These RTKs are critical mediators of signaling pathways that regulate cell proliferation, survival, angiogenesis, and migration. Dysregulation of these pathways is a hallmark of many cancers, making this compound a compound of significant interest in oncological research.
This document provides detailed protocols for determining the optimal concentration of this compound for in vitro cell culture experiments. The described methodologies will enable researchers to accurately assess the cytotoxic and target-specific effects of this compound, ensuring reliable and reproducible results.
Data Presentation: Potency of this compound
The following table summarizes the known inhibitory activity of this compound against its primary target. This data serves as a crucial starting point for designing dose-response experiments in various cell lines.
| Assay Type | Target | IC50 Value | Reference |
| Cellular Phosphorylation Assay | Mutated forms of KIT | Generally <300 nM | [1] |
Note: The optimal concentration of this compound will vary depending on the cell line, experimental duration, and the specific biological question being addressed. It is imperative to perform a dose-response analysis for each new cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in reducing cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure >90% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range, based on the known KIT inhibition, is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Western Blot Analysis of Target Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of its target RTKs (VEGFR, c-Kit, PDGFR) and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR, anti-phospho-c-Kit, anti-phospho-PDGFR, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on the IC50 from the viability assay) for a specified time (e.g., 1, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.
-
Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for determining its optimal concentration.
Caption: this compound inhibits VEGFR, c-Kit, and PDGFR signaling pathways.
Caption: Workflow for determining the optimal concentration of this compound.
References
Application Notes: Preparation of XL-820 Stock Solution with DMSO
For Research Use Only. Not for use in diagnostic procedures.
Introduction
XL-820 is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][2] These RTKs are key regulators of tumor angiogenesis, proliferation, and survival, making this compound a valuable tool for oncology research.[3][4] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions but can be effectively dissolved in dimethyl sulfoxide (DMSO).
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO as a solvent, intended for researchers, scientists, and drug development professionals.
Note on Compound Data: Publicly available chemical data for this compound, such as a definitive molecular weight and CAS number, is limited. To provide a quantitatively accurate and practical protocol for preparing a stock solution of a specific molarity, this document will use Vorolanib (X-82) as a working example for all calculations. Vorolanib is a well-characterized multi-kinase inhibitor with a similar target profile (VEGFR/PDGFR) and readily available chemical data.[5][6][7][8]
Data Presentation
Quantitative data for this compound and the exemplar compound Vorolanib are summarized below.
Table 1: Properties of the Target Compound, this compound
| Property | Description | Reference |
| Compound Type | Multi-Targeted Receptor Tyrosine Kinase Inhibitor | [1] |
| Primary Targets | VEGFR, PDGFR, c-Kit | [1][2] |
| Appearance | Solid Powder | N/A |
| Solubility | Soluble in DMSO; Insoluble in water | N/A |
| Storage (Powder) | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C | [6] |
Table 2: Properties of the Exemplar Compound, Vorolanib (X-82)
| Property | Value | Reference |
| Synonyms | X-82, CM-082 | [5][6] |
| Molecular Formula | C₂₃H₂₆FN₅O₃ | [5][9] |
| Molecular Weight | 439.48 g/mol | [5][7] |
| CAS Number | 1013920-15-4 | [5][9] |
| Solubility in DMSO | ≥ 22 mg/mL (approx. 50 mM) | [7] |
| Appearance | Light yellow to yellow solid | [5] |
Table 3: Materials and Equipment
| Material/Equipment | Description/Specification |
| Kinase Inhibitor | This compound (or exemplar Vorolanib) solid powder |
| Solvent | Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) |
| Vials | Sterile, conical-bottom polypropylene or amber glass vials with screw caps |
| Pipettes & Tips | Calibrated micropipettes and sterile, low-retention filter tips |
| Balance | Analytical balance with a readability of at least 0.1 mg |
| Vortex Mixer | Standard laboratory vortex mixer |
| Ultrasonic Bath | Optional, for aiding dissolution |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution, which is a common starting concentration for subsequent dilutions in cell-based or biochemical assays. All calculations are based on the exemplar compound, Vorolanib (MW = 439.48 g/mol ). Researchers must adjust calculations if a precise molecular weight for their specific batch of this compound is provided by the supplier.
1. Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
DMSO can facilitate the absorption of chemicals through the skin; handle with care.[10]
2. Calculation of Required Mass: The formula to calculate the mass of the compound needed is: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
To prepare 1 mL of a 10 mM stock solution of Vorolanib:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 439.48 g/mol × 1000 mg/g
-
Mass (mg) = 4.39 mg
-
3. Step-by-Step Procedure:
-
Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh 4.39 mg of Vorolanib (or the calculated mass of your compound) into the tared vial.
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
If dissolution is slow, briefly sonicate the vial in an ultrasonic water bath.[11][12] Gentle warming to 37°C can also aid solubility but should be done cautiously.[12]
-
Once fully dissolved, label the stock solution clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
4. Storage and Handling:
-
Stock solutions in DMSO should be aliquoted into single-use volumes (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.[13][14]
-
Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1-2 years) .[5][7][13]
-
Ensure vials are tightly sealed to prevent absorption of moisture, as DMSO is hygroscopic.[10]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
DMSO can be cytotoxic, and its final concentration in cell culture media should typically be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[15]
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions from the stock solution into pre-warmed, sterile cell culture medium. Add the DMSO-based solution dropwise to the medium while gently vortexing to ensure rapid mixing and prevent precipitation.
-
Example Dilution (to 10 µM): To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the inhibitor used, but without the inhibitor itself.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of VEGFR, PDGFR, and c-Kit signaling by this compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. Drug Details [gisttrials.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Three Receptor Tyrosine Kinases c-KIT, VEGFR2 and PDGFRα, Closely Spaced at 4q12, Show Increased Protein Expression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Vorolanib | PDGFR | VEGFR | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Vorolanib | C23H26FN5O3 | CID 59215954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for XL-820 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-820 is an orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs), targeting vascular endothelial growth factor receptor (VEGFR), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1] Preclinical studies have indicated its potential as an antineoplastic agent, demonstrating dose-dependent growth inhibition in xenograft models of breast carcinoma, gliomas, and leukemia, with observations of tumor regression in a model of advanced malignancy.[1] These application notes provide a generalized framework for the administration and evaluation of this compound in mouse xenograft models based on publicly available information and standard practices in the field.
Disclaimer: Detailed proprietary protocols and specific quantitative data from preclinical studies of this compound are not publicly available. The following protocols and data summaries are based on general knowledge of xenograft studies and information from press releases regarding this compound. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Preclinical Summary of this compound
While specific quantitative data from preclinical xenograft studies of this compound have not been publicly released, press releases from Exelixis, the developing company, have summarized the key findings.
| Finding | Cancer Model Types | Reference |
| Dose-dependent growth inhibition | Breast Carcinoma, Gliomas, Leukemia | [1] |
| Significant tumor regression | An animal model of advanced malignancy | [1] |
| Good oral bioavailability | Non-clinical studies | [1] |
| Sustained inhibition of target RTKs in vivo | Non-clinical studies | [1] |
Signaling Pathway of this compound Targets
This compound exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets are VEGFR, c-Kit, and PDGFR. Inhibition of these receptors blocks downstream signaling cascades crucial for cancer cell proliferation and the formation of new blood vessels that supply tumors.
Experimental Protocols
The following are generalized protocols for conducting a mouse xenograft study to evaluate the efficacy of an oral tyrosine kinase inhibitor like this compound.
Cell Culture and Xenograft Implantation
Materials:
-
Appropriate cancer cell line (e.g., breast carcinoma, glioma, or leukemia cell lines)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., NU/NU nude mice, NOD/SCID mice), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture cancer cells in their recommended complete medium to ~80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1x10^6 to 10x10^6 cells in 100-200 µL).
-
Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration
Materials:
-
This compound compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Protocol:
-
Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle control to the respective groups of mice via oral gavage. The dosing schedule will need to be optimized (e.g., once daily, twice daily).
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
Measure tumor volume at regular intervals (e.g., 2-3 times per week) with calipers.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Data Analysis and Interpretation
The primary endpoint of a xenograft efficacy study is typically tumor growth inhibition (TGI). TGI can be calculated as a percentage using the following formula:
% TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100
Secondary endpoints may include changes in body weight, survival analysis, and biomarker modulation in the excised tumors. All quantitative data should be presented in a clear, tabular format, and statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
While specific, detailed preclinical data for this compound in mouse xenograft models is not widely available, the general information released indicates its activity as a multi-targeted tyrosine kinase inhibitor with anti-tumor effects in various cancer models. The protocols and workflows provided here offer a standard framework for researchers to design and conduct their own in vivo studies to evaluate the efficacy of this compound or similar compounds. It is crucial to optimize these general procedures for the specific experimental context.
References
Application Note: A Comprehensive Western Blot Protocol for Verifying XL-820 Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity.[1][2] It functions by binding to and inhibiting several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), c-Met, and platelet-derived growth factor receptor (PDGFR).[1][3] This multi-targeted approach allows this compound to disrupt key signaling pathways involved in tumor proliferation, angiogenesis, and survival.[3][4] Verifying the on-target activity of this compound is a critical step in preclinical and clinical development. Western blotting is a robust and widely used technique to assess the phosphorylation status of target proteins and their downstream effectors, providing a direct measure of kinase inhibition.[4][5] This application note provides a detailed protocol for utilizing Western blot analysis to confirm the inhibition of c-Met and VEGFR2 by this compound in a cellular context.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the kinase activity of multiple receptors. Understanding the downstream signaling cascades of these receptors is essential for selecting appropriate biomarkers for target engagement.
c-Met Signaling Pathway: The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain.[6] This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and migration.[7] Inhibition of c-Met by this compound is expected to decrease the phosphorylation of c-Met and its downstream effectors, Akt and ERK.
VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 initiates receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt cascades.[8] These pathways are crucial for endothelial cell proliferation, migration, and survival, all key processes in angiogenesis.[8] this compound-mediated inhibition of VEGFR2 should lead to a reduction in VEGFR2 phosphorylation and subsequently dampen the activation of its downstream signaling components.
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Experimental Protocol
This protocol outlines the steps for a Western blot experiment to assess the inhibitory effect of this compound on c-Met and VEGFR2 phosphorylation.
Materials and Reagents
-
Cell Lines: Choose cell lines with detectable expression of c-Met and VEGFR2 (e.g., HUVEC, A549, U-87 MG).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Media and Supplements: As required for the chosen cell line.
-
Recombinant Human HGF and VEGF-A: For stimulating the respective pathways.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Assay Kit: BCA or Bradford assay kit.[8]
-
SDS-PAGE Gels: 4-12% Bis-Tris polyacrylamide gels.[8]
-
Transfer Membranes: PVDF or nitrocellulose membranes.[8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[8]
-
Wash Buffer: TBST.
Experimental Workflow
Caption: Step-by-step Western blot experimental workflow.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) or VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce robust receptor phosphorylation.[8] Include an unstimulated control.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[4]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[4]
-
Incubate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[8] Include a pre-stained protein ladder.
-
Perform electrophoresis according to the gel manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.[8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band and the loading control (β-actin or GAPDH) to determine the relative level of phosphorylation.
-
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate easy comparison between different treatment conditions.
Table 1: Densitometric Analysis of Protein Phosphorylation Following this compound Treatment
| Target Protein | Treatment Group | Normalized Intensity (Mean ± SD) | Fold Change vs. Stimulated Control | p-value |
| p-c-Met (Tyr1234/1235) | Unstimulated Control | User-defined | User-defined | User-defined |
| HGF Stimulated | User-defined | 1.0 | - | |
| HGF + this compound (0.1 µM) | User-defined | User-defined | User-defined | |
| HGF + this compound (1 µM) | User-defined | User-defined | User-defined | |
| HGF + this compound (10 µM) | User-defined | User-defined | User-defined | |
| p-VEGFR2 (Tyr1175) | Unstimulated Control | User-defined | User-defined | User-defined |
| VEGF Stimulated | User-defined | 1.0 | - | |
| VEGF + this compound (0.1 µM) | User-defined | User-defined | User-defined | |
| VEGF + this compound (1 µM) | User-defined | User-defined | User-defined | |
| VEGF + this compound (10 µM) | User-defined | User-defined | User-defined | |
| p-Akt (Ser473) | Stimulated Control | User-defined | 1.0 | - |
| Stimulated + this compound (Dose X) | User-defined | User-defined | User-defined | |
| p-ERK1/2 (Thr202/Tyr204) | Stimulated Control | User-defined | 1.0 | - |
| Stimulated + this compound (Dose X) | User-defined | User-defined | User-defined |
*Normalized Intensity is calculated as (Phospho-protein Signal / Total Protein Signal) / (Loading Control Signal).
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of this compound target inhibition. By following these detailed methodologies, researchers can generate reliable and reproducible data to confirm the on-target activity of this compound and elucidate its mechanism of action. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings, contributing to the advancement of drug development programs.
References
- 1. Facebook [cancer.gov]
- 2. What does XL820 mean? Definition, meaning and sense [tititudorancea.com]
- 3. Exelixis Files IND Application for Novel Anticancer Compound XL820 | Exelixis, Inc. [ir.exelixis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Evaluating Cell Viability in Response to XL-820 Treatment
Introduction
XL-820 is an orally bioavailable, small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] Its primary targets include vascular endothelial growth factor receptor (VEGFR), c-kit, and platelet-derived growth factor receptor (PDGFR).[1][2] These receptors are key mediators of signaling pathways that drive tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[3] By inhibiting these specific RTKs, this compound has demonstrated dose-dependent growth inhibition in various cancer models, including breast carcinomas, gliomas, and leukemia.[1][3]
The assessment of cell viability is a fundamental method for quantifying the cytotoxic or cytostatic effects of therapeutic compounds like this compound.[4] Cell viability assays are crucial in drug discovery and development for determining a compound's efficacy and dose-response relationship.[5] These assays typically measure metabolic activity, as viable cells maintain a reducing environment and produce ATP.[6][7] This application note provides a detailed protocol for assessing cell viability in cancer cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method.[5][8]
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its anticancer effects by blocking the ATP-binding site of key RTKs, thereby preventing their autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. The inhibition of VEGFR, PDGFR, and c-kit disrupts critical pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to decreased cell proliferation, survival, and angiogenesis.
Protocol: MTT Assay for Cell Viability
This protocol details the steps for determining the effect of this compound on the viability of adherent or suspension cancer cells. The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compound (stock solution in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile DPBS.[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Sterile DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570-590 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Procedure
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin and resuspend in complete medium. For suspension cells, collect and resuspend.
-
Count the cells and adjust the concentration to an appropriate density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines).
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free or complete medium from your stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.
-
Carefully remove the medium from the wells (for adherent cells) or directly add the compound dilutions (for suspension cells).
-
Add 100 µL of the corresponding this compound dilution or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate (e.g., 1000 x g for 5 minutes) and then aspirate.[10]
-
Add 150 µL of the solubilization solution (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition:
Data Presentation and Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Tabulate Results: Organize the data clearly in a table.
Table 1: Sample Data for Cell Viability after 48-Hour this compound Treatment
| This compound Conc. (µM) | Mean Absorbance (590 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.204 | 100.0% |
| 0.1 | 1.182 | 1.132 | 94.0% |
| 0.5 | 0.955 | 0.905 | 75.2% |
| 1.0 | 0.731 | 0.681 | 56.6% |
| 5.0 | 0.348 | 0.298 | 24.7% |
| 10.0 | 0.199 | 0.149 | 12.4% |
| 50.0 | 0.087 | 0.037 | 3.1% |
| Medium Only | 0.050 | 0.000 | N/A |
| Note: Corrected Absorbance = Mean Absorbance - Medium Only Absorbance. Data are for illustrative purposes only. |
-
Determine IC₅₀: Plot the % Cell Viability against the log of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit cell viability by 50%. This value is a key indicator of the compound's potency.
References
- 1. Facebook [cancer.gov]
- 2. What does XL820 mean? Definition, meaning and sense [tititudorancea.com]
- 3. Exelixis Files IND Application for Novel Anticancer Compound XL820 | Exelixis, Inc. [ir.exelixis.com]
- 4. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 7. youtube.com [youtube.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Evaluating the Anti-Angiogenic Activity of XL-820 using Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process, making them prime targets for anti-angiogenic therapies. XL-820 is a potent and orally bioavailable small molecule inhibitor of receptor tyrosine kinases, with high affinity for VEGFR-2, c-kit, and platelet-derived growth factor receptors (PDGFR-α and -β). By targeting VEGFR-2, this compound is hypothesized to inhibit the downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation, thereby exerting its anti-angiogenic effects.
These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound in vitro using Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for studying angiogenesis. The following sections describe experimental workflows, signaling pathways, and methods for quantifying the inhibitory effects of this compound on key angiogenic processes.
Signaling Pathway of this compound Action
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. The binding of VEGF to VEGFR-2 on the surface of endothelial cells leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, migration, and differentiation. This compound, by blocking the ATP-binding site of the VEGFR-2 kinase domain, prevents this initial phosphorylation step, thereby abrogating the entire downstream signaling cascade.
Caption: Mechanism of this compound Inhibition of the VEGF Signaling Pathway.
Experimental Protocols
The following protocols detail the in vitro assays to evaluate the anti-angiogenic effects of this compound on HUVECs.
HUVEC Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the proliferation of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Culture HUVECs in EGM-2 medium in a T-75 flask until 80-90% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with medium containing FBS, and centrifuge.
-
Resuspend the cell pellet in EGM-2 and count the cells.
-
Seed 5 x 10³ HUVECs per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium
-
24-well tissue culture plates
-
P200 pipette tip or cell scraper
-
This compound (dissolved in DMSO)
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 24-well plates and grow until a confluent monolayer is formed.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add EGM-2 medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at various time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
HUVEC Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel or other basement membrane extract
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest and resuspend HUVECs in EGM-2 containing different concentrations of this compound or vehicle control.
-
Seed 1-2 x 10⁴ HUVECs onto the surface of the polymerized Matrigel.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
(Optional) For visualization, stain the cells with Calcein AM.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow Diagrams
Caption: Experimental Workflows for HUVEC Anti-Angiogenesis Assays.
Data Presentation
The following tables present hypothetical but representative data on the effects of this compound on HUVEC proliferation, migration, and tube formation. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.
Table 1: Effect of this compound on HUVEC Proliferation
| This compound Concentration (µM) | Absorbance (490 nm) | % Proliferation Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 0.01 | 1.12 ± 0.06 | 10.4 |
| 0.1 | 0.85 ± 0.05 | 32.0 |
| 1 | 0.52 ± 0.04 | 58.4 |
| 10 | 0.21 ± 0.03 | 83.2 |
| 100 | 0.08 ± 0.02 | 93.6 |
Data are presented as mean ± standard deviation (n=3). The IC₅₀ for HUVEC proliferation is calculated to be approximately 0.7 µM.
Table 2: Effect of this compound on HUVEC Migration
| This compound Concentration (µM) | Wound Closure (%) at 24h | % Migration Inhibition |
| 0 (Vehicle) | 95 ± 5 | 0 |
| 0.01 | 82 ± 6 | 13.7 |
| 0.1 | 55 ± 4 | 42.1 |
| 1 | 25 ± 3 | 73.7 |
| 10 | 8 ± 2 | 91.6 |
| 100 | 2 ± 1 | 97.9 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Total Tube Length (µm/field) | Number of Junctions/field |
| 0 (Vehicle) | 2500 ± 150 | 85 ± 7 |
| 0.01 | 2100 ± 120 | 70 ± 6 |
| 0.1 | 1450 ± 100 | 45 ± 5 |
| 1 | 600 ± 80 | 15 ± 3 |
| 10 | 150 ± 40 | 3 ± 1 |
| 100 | 50 ± 20 | 0 |
Data are presented as mean ± standard deviation (n=3).
Conclusion
The provided protocols and illustrative data demonstrate a comprehensive approach to evaluating the anti-angiogenic properties of this compound using HUVECs. By inhibiting VEGFR-2, this compound is expected to significantly reduce HUVEC proliferation, migration, and tube formation in a dose-dependent manner. These in vitro assays serve as a robust platform for the preclinical assessment of potential anti-angiogenic drug candidates and for elucidating their mechanisms of action. Researchers, scientists, and drug development professionals can utilize these methods to advance the understanding and development of novel cancer therapeutics.
Protocol for Investigating XL-820 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
XL-820 is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit.[1] By inhibiting these key drivers of tumor growth, angiogenesis, and metastasis, this compound has shown potential as an antineoplastic agent in various preclinical models and early-phase clinical trials for solid tumors.[2][3][4][5][6] This document provides a comprehensive protocol for studying this compound in combination with other therapeutic agents to explore potential synergistic, additive, or antagonistic interactions. The provided methodologies are designed to guide researchers in the preclinical evaluation of this compound combination strategies.
The rationale for combining this compound with other anticancer agents, such as chemotherapy or other targeted therapies, is to enhance therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce treatment-related toxicity by using lower doses of each agent. For instance, combining an anti-angiogenic agent like this compound with a cytotoxic agent like paclitaxel could yield a synergistic effect where this compound normalizes the tumor vasculature, thereby improving the delivery and efficacy of paclitaxel.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by simultaneously blocking the signaling pathways mediated by VEGFR, PDGFR, and c-Kit. These pathways are crucial for both tumor cells and the tumor microenvironment.
-
VEGFR Signaling: Inhibition of VEGFR, primarily VEGFR2, blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis. Key downstream pathways include the Ras/MAPK, PI3K/AKT, and PLCγ pathways.
-
PDGFR Signaling: PDGFR signaling is involved in the recruitment of pericytes and stromal cells that support tumor growth and angiogenesis.[3] By inhibiting PDGFR, this compound can disrupt the tumor microenvironment.
-
c-Kit Signaling: The c-Kit receptor is a key oncogenic driver in certain malignancies, most notably gastrointestinal stromal tumors (GIST).[7][8] Inhibition of aberrant c-Kit signaling can directly halt tumor cell proliferation and survival.
The following diagram illustrates the signaling pathways targeted by this compound.
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound in combination with a second therapeutic agent. As a representative example, we will consider the combination of this compound with the chemotherapeutic drug paclitaxel. Similar multi-kinase inhibitors like sorafenib have shown synergistic effects with paclitaxel in preclinical models of non-small cell lung cancer (NSCLC).[1][7]
Cell Culture and Reagents
-
Cell Lines: Select a panel of cancer cell lines relevant to the therapeutic indication of interest. For this example, NSCLC cell lines such as A549 (KRAS mutant) and H460 (KRAS mutant) can be used, as studies with similar drugs have shown synergy in these lines.[1]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents:
-
This compound (prepare a stock solution in DMSO).
-
Paclitaxel (prepare a stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of each drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment (Single Agents):
-
Prepare serial dilutions of this compound and paclitaxel in culture medium.
-
Replace the culture medium in the wells with the drug dilutions. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC50 value for each drug by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Combination Cytotoxicity Assay and Synergy Analysis
This protocol uses the Chou-Talalay method to determine the nature of the interaction between this compound and paclitaxel.
-
Experimental Design:
-
Based on the IC50 values obtained for each drug, design a combination experiment with a constant ratio of the two drugs. For example, use a ratio based on the IC50 values (e.g., IC50 of this compound : IC50 of paclitaxel).
-
Prepare serial dilutions of the drug combination.
-
-
Drug Treatment (Combination):
-
Treat the cells with the combination dilutions as described for the single-agent cytotoxicity assay.
-
Incubate for 72 hours.
-
-
MTT Assay: Perform the MTT assay as described above.
-
Synergy Analysis (Chou-Talalay Method):
-
Calculate the Combination Index (CI) for each dose-effect level using specialized software (e.g., CompuSyn) or the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The following diagram outlines the experimental workflow for assessing the synergy between this compound and a combination agent.
Caption: Workflow for combination drug screening.
Data Presentation
Quantitative data from the cytotoxicity and combination assays should be summarized in clear and structured tables for easy comparison.
Table 1: Single-Agent Cytotoxicity of this compound and Paclitaxel
| Cell Line | Drug | IC50 (µM) ± SD |
| A549 | This compound | [Insert Value] |
| Paclitaxel | [Insert Value] | |
| H460 | This compound | [Insert Value] |
| Paclitaxel | [Insert Value] |
SD: Standard Deviation
Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination
| Cell Line | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| A549 | 0.50 | [Insert Value] | [e.g., Synergy] |
| 0.75 | [Insert Value] | [e.g., Synergy] | |
| 0.90 | [Insert Value] | [e.g., Additive] | |
| H460 | 0.50 | [Insert Value] | [e.g., Synergy] |
| 0.75 | [Insert Value] | [e.g., Synergy] | |
| 0.90 | [Insert Value] | [e.g., Additive] |
Fa represents the fraction of cells affected by the drug treatment (e.g., Fa = 0.5 corresponds to 50% inhibition).
Conclusion
This document provides a detailed protocol for the preclinical evaluation of this compound in combination therapy. By following these methodologies, researchers can systematically assess the potential for synergistic interactions with other anticancer agents, providing a strong rationale for further in vivo studies and potential clinical development. The provided diagrams and tables serve as templates for visualizing complex biological pathways and presenting experimental data in a clear and concise manner.
References
- 1. Synergistic antitumor efficacy of sequentially combined paclitaxel with sorafenib in vitro and in vivo NSCLC models harboring KRAS or BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sunitinib in combination with gemcitabine for advanced solid tumours: a phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Paclitaxel and Sorafenib: The Effective Combination of Suppressing the Self-Renewal of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib—Drug Delivery Strategies in Primary Liver Cancer [mdpi.com]
Application Notes and Protocols for the Long-term Stability of XL-820 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of a drug candidate, such as XL-820, in solution is a critical parameter that influences its therapeutic efficacy, safety, and shelf-life. Understanding the degradation pathways and the rate of degradation under various environmental conditions is paramount during all stages of drug development. These application notes provide a comprehensive overview of the methodologies to assess the stability of this compound in solution, including protocols for forced degradation studies and a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for its quantification. The data presented herein serves as a representative example of the stability profile of a small molecule inhibitor.
Signaling Pathway of Action
To provide a context for the application of this compound, a representative signaling pathway that is often targeted by small molecule inhibitors is the MAPK/ERK pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is implicated in various diseases, including cancer.
Application Notes and Protocols for Preclinical Evaluation of Multi-Kinase Inhibitors: A Representative Study Based on XL-820 Profile
Disclaimer: Due to the limited availability of specific, publicly disclosed preclinical data for the investigational compound XL-820, this document provides a representative set of application notes and protocols for a multi-kinase inhibitor with a similar target profile (VEGFR, c-kit, PDGFR). The experimental data and protocols presented herein are illustrative and based on established methodologies for the preclinical assessment of such therapeutic agents.
Introduction
This compound is an orally bioavailable small molecule that acts as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), c-kit, and platelet-derived growth factor receptors (PDGFRs).[1] These RTKs are critically involved in tumor cell proliferation, angiogenesis, and metastasis. Preclinical studies have demonstrated that this compound exhibits dose-dependent growth inhibition in various cancer models, including breast carcinoma, gliomas, and leukemia, with evidence of significant tumor regression in advanced malignancy models.[2] This document outlines the key preclinical applications and provides detailed protocols for evaluating the efficacy and mechanism of action of this compound and similar multi-kinase inhibitors in in vivo cancer models.
Mechanism of Action
This compound simultaneously targets key signaling pathways implicated in tumor progression. By inhibiting VEGFR, it disrupts the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen. Inhibition of c-kit and PDGFR directly impedes the growth and survival signals within the cancer cells themselves.
Data Presentation: Representative Preclinical Efficacy
The following tables summarize representative quantitative data from preclinical studies of a multi-kinase inhibitor with a profile similar to this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| VEGFR2 | 5.2 |
| c-Kit | 8.1 |
| PDGFRβ | 6.5 |
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | Dosing Regimen (Oral, Daily) | Tumor Growth Inhibition (%) |
| Breast Carcinoma (MDA-MB-231) | 10 mg/kg | 45 |
| Breast Carcinoma (MDA-MB-231) | 30 mg/kg | 78 |
| Glioma (U87-MG) | 10 mg/kg | 52 |
| Glioma (U87-MG) | 30 mg/kg | 85 |
| Leukemia (K562) | 20 mg/kg | 65 |
Table 3: Representative Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 2 |
| AUC (ng*hr/mL) | 9800 |
| Half-life (hr) | 6.5 |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol describes the evaluation of a multi-kinase inhibitor's anti-tumor activity in a subcutaneous xenograft mouse model.
Materials:
-
Human tumor cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Multi-kinase inhibitor (e.g., this compound)
-
Vehicle for drug formulation
-
Calipers
-
Animal balance
-
Sterile surgical instruments
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., Matrigel) at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment:
-
Prepare the multi-kinase inhibitor in a suitable vehicle for oral gavage.
-
Administer the compound or vehicle daily at the specified dose.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of an orally administered multi-kinase inhibitor in mice.
Materials:
-
Male C57BL/6 or BALB/c mice
-
Multi-kinase inhibitor
-
Vehicle for drug formulation
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single oral dose of the multi-kinase inhibitor to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the multi-kinase inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.
-
Conclusion
The preclinical evaluation of multi-kinase inhibitors like this compound is a critical step in the drug development process. The protocols and representative data presented here provide a framework for assessing the in vivo efficacy and pharmacokinetic profile of such compounds. These studies are essential for establishing proof-of-concept, determining optimal dosing regimens, and identifying potential toxicities before advancing a candidate to clinical trials.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Small Molecule Precipitation in Cell Culture
Note: No specific information could be found for a compound named "XL-820." The following guide provides general best practices and troubleshooting advice for preventing the precipitation of poorly soluble small molecule inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound (e.g., this compound) precipitating when I add it to my cell culture medium?
A1: Precipitation of hydrophobic compounds is a common issue that typically occurs due to a rapid solvent shift.[1] These compounds are often dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (DMSO).[2] When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the local concentration of the organic solvent drops significantly. If the final concentration of your compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.[1][3]
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro research.[2][4] It's crucial to use anhydrous (water-free) DMSO, as any moisture can degrade the compound or reduce its solubility. Always consult the manufacturer's data sheet for the specific compound, as some may require other solvents like ethanol.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[2] However, tolerance to DMSO can vary significantly between different cell lines. It is essential to include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments to assess the effect of the solvent on your specific cells.
Q4: Can the type of cell culture medium or the presence of serum affect precipitation?
A4: Yes, both can have an impact. Different media formulations have varying concentrations of salts and other components that can alter the pH and ionic strength, influencing compound solubility.[1] The presence of serum, such as Fetal Bovine Serum (FBS), can actually help to increase the apparent solubility of hydrophobic compounds because proteins like albumin can bind to them, keeping them in solution.[1]
Q5: My compound precipitates immediately upon addition to the medium. What should I do?
A5: This indicates that the final concentration is too high or the dilution method is too rapid.[2] Try lowering the final concentration of the compound. Also, instead of adding the stock solution directly to the full volume of medium, add it drop-wise while gently swirling or vortexing the medium.[2][3] Pre-warming the medium to 37°C can also help maintain solubility.[5]
Troubleshooting Guide
Use this guide to diagnose and resolve issues with compound precipitation.
| Symptom | Potential Cause | Recommended Solution(s) |
| Immediate Cloudiness/Precipitate | 1. Final concentration exceeds aqueous solubility limit.[1] 2. "Solvent shock" from rapid dilution of DMSO stock.[3] | 1. Lower Final Concentration: Perform a dose-response experiment to find the highest effective concentration that does not precipitate.[5] 2. Optimize Addition: Pre-warm the medium to 37°C. Add the stock solution slowly (drop-wise) into the vortex of the swirling medium to ensure rapid dispersion.[2] 3. Stepwise Dilution: First, dilute the DMSO stock into a small volume of complete medium (containing serum), mix gently, and then add this intermediate dilution to the final volume of medium.[1] |
| Precipitate Forms Over Time in Incubator | 1. Compound has low thermodynamic solubility and is falling out of a supersaturated solution.[6] 2. Instability of the compound at 37°C in aqueous solution. | 1. Use Fresh Preparations: Avoid storing the compound in diluted, aqueous solutions. Prepare fresh working solutions for each experiment.[2] 2. Visual Inspection: Before treating cells, always inspect the medium for any signs of cloudiness or precipitation.[2] |
| Inconsistent Results Between Experiments | 1. Inconsistent dosing due to partial precipitation.[2] 2. Degradation of stock solution from repeated freeze-thaw cycles. | 1. Ensure Complete Dissolution: Visually confirm your stock solution is completely dissolved. If not, gentle warming (37°C water bath) or brief sonication may help.[5] 2. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] |
| Precipitation at All Tested Concentrations | 1. Extremely poor aqueous solubility of the compound. | 1. Explore Co-solvents: In some cases, a mixture of solvents (e.g., DMSO and polyethylene glycol 400) can improve solubility.[5] 2. Use Solubilizing Agents: Agents like cyclodextrins can encapsulate hydrophobic molecules, increasing their water solubility.[5][7] Note that these agents can have their own effects on cells and should be tested with appropriate controls. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the mass and volume as needed for your specific compound and desired concentration.
-
Equilibrate Compound: Allow the vial of your compound powder to reach room temperature before opening to prevent condensation of moisture.[4]
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the required mass of the compound.
-
Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO to the tube.[4]
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.[4] If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be attempted.[4]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into small, single-use, light-protected aliquots.[4] Store the aliquots at -80°C for long-term stability.[4]
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol uses a stepwise dilution method to minimize precipitation when preparing the final working solution.
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum) to 37°C in a water bath.[1]
-
Thaw Stock: Thaw one aliquot of your concentrated DMSO stock solution at room temperature.
-
Calculate Volumes: Determine the volume of stock solution needed for your desired final concentration. Ensure the final DMSO concentration will not exceed 0.1% (e.g., for a 1:1000 dilution, add 10 µL of stock to 10 mL of medium).
-
Perform Stepwise Dilution: a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 200 µL). b. While gently vortexing this small volume of medium, add the calculated volume of your DMSO stock. c. Add this intermediate dilution to the final volume of pre-warmed medium and mix gently by inverting the tube.[1]
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use Immediately: Use the freshly prepared medium for your experiment without delay to prevent the compound from precipitating over time.[2]
Visual Guides
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Hypothetical signaling pathway inhibited by a small molecule.
References
Technical Support Center: Optimizing XL-820 Dosage for In Vivo Experiments
Disclaimer: The development of XL-820 was discontinued, and as a result, there is a scarcity of publicly available, detailed preclinical data. This guide has been developed using the available information on this compound and has been supplemented with data from other multi-targeted tyrosine kinase inhibitors with similar mechanisms of action (targeting VEGFR, PDGFR, and c-Kit), such as Sunitinib and Sorafenib. This information should be used as a reference to guide your experimental design, but it is not a direct substitute for dose-finding and toxicology studies specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor.[1][2] It targets and inhibits vascular endothelial growth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF) receptors, which are implicated in tumor growth, proliferation, and angiogenesis.[1][2][3]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has shown potential antineoplastic activity and has been investigated in preclinical models of breast carcinoma, gliomas, and leukemia.[1][2][3][4] It has demonstrated dose-dependent growth inhibition and, in some cases, tumor regression in animal models.[1][3][4]
Q3: What is a recommended starting dose for in vivo studies with this compound?
Q4: How should I formulate this compound for oral administration in animals?
A4: While a specific formulation for this compound is not published, a common approach for formulating poorly soluble kinase inhibitors for oral gavage in preclinical studies involves using a suspension or solution in a vehicle. A typical vehicle might consist of a combination of a suspending agent (e.g., 0.5% carboxymethylcellulose), a surfactant (e.g., 0.4% Tween 80), and saline. For example, a formulation for Sunitinib involved 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, and 0.9% w/v benzyl alcohol in deionized water.[5] Another for Sorafenib used a stock solution of 75% Ethanol and Cremophor EL (1:1) diluted in water.[3] It is essential to ensure the formulation is homogenous and stable for the duration of the experiment.
Q5: What are the expected pharmacokinetic properties of this compound?
A5: Preclinical studies on this compound indicated good oral bioavailability and sustained inhibition of its target kinases after a single oral dose.[3][4] For reference, the plasma half-life of Sunitinib is approximately 8 hours in rats, and for Sorafenib, the time to peak plasma concentration in mice is between 2 and 12 hours.[1][6] Pharmacokinetic properties can vary significantly between species and even strains, so it is advisable to conduct a pharmacokinetic study in your chosen animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility/precipitation of this compound in formulation | - Inadequate vehicle composition. - Compound instability. | - Optimize the vehicle by adjusting the ratio of co-solvents and surfactants. Sonication may aid in dissolution. - Prepare the formulation fresh daily. Protect from light and store at an appropriate temperature if short-term storage is necessary. |
| High toxicity or adverse events in animals (e.g., weight loss, lethargy) | - Dose is above the Maximum Tolerated Dose (MTD). - Vehicle toxicity. - On-target or off-target toxicity of this compound. | - Conduct a dose-escalation study to determine the MTD in your specific animal model and strain. - Include a vehicle-only control group to assess any adverse effects of the formulation itself. - Reduce the dose or consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. |
| Lack of efficacy in the tumor model | - Insufficient drug exposure at the tumor site. - Intrinsic or acquired resistance of the tumor model. - Suboptimal dosing schedule. | - Perform a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug concentration with target inhibition in the tumor. - Confirm the sensitivity of your tumor model to VEGF, c-kit, and PDGF pathway inhibition in vitro before starting in vivo experiments. - Explore different dosing schedules (e.g., continuous daily dosing vs. intermittent dosing). |
| High variability in experimental results | - Inconsistent formulation and dosing. - Animal-to-animal variation in drug metabolism. | - Ensure the formulation is homogenous and that each animal receives the correct dose based on its body weight. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary (Based on Sunitinib and Sorafenib as reference compounds)
Table 1: Reference Preclinical In Vivo Dosages for Multi-Kinase Inhibitors
| Compound | Animal Model | Cancer Model | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |
| Sunitinib | Mouse (BALB/c) | Metastatic Breast Cancer (4T1) | 30, 60, 120 | Oral Gavage | 30 and 60 mg/kg did not significantly increase metastasis, while 120 mg/kg did. | [5] |
| Sunitinib | Mouse (NOD/SCID) | Neuroblastoma Xenograft | 20, 30, 40 | Oral Gavage | 20 mg/kg was the optimal dose for significant tumor growth reduction. | [7] |
| Sunitinib | Mouse (Krox20;Nf1flox/−) | Plexiform Neurofibromas | 60 | Oral Gavage | Induced growth arrest and regression of neurofibromas. | [8] |
| Sorafenib | Mouse (BALB/c nu/nu) | Hepatocellular Carcinoma (HCC-PDX) | 10, 30 | Oral Gavage | 10 mg/kg (regorafenib) and 30 mg/kg (sorafenib) were used to recapitulate human exposure. | [9] |
| Sorafenib | Mouse | Hepatocellular Carcinoma Xenograft | 50, 100 | Oral Gavage | 50 mg/kg and 100 mg/kg inhibited tumor growth by 85% and 96%, respectively. | [10] |
Table 2: Reference Preclinical Pharmacokinetic Parameters for Multi-Kinase Inhibitors
| Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Sunitinib | Rat | 15 (oral) | Not specified | 3-8 | 8 | [1] |
| Sunitinib | Mouse | 30, 60, 120 (oral) | ≥2000 | ~2-4 | Dose-dependent | [5] |
| Sorafenib | Mouse | 10 (oral) | Not specified | Not specified | Not specified | [11] |
| Sorafenib | Dog | 3 (oral) | 54.9 | 2-12 | >24 (estimated) | [6] |
| Sorafenib | Rabbit | 3 (TACE) | 58,580 (serum) | <0.5 | 5.2 (serum) | [12] |
Experimental Protocols
Protocol 1: Preparation of Oral Formulation (Suspension)
-
Materials: this compound powder, Vehicle components (e.g., Carboxymethylcellulose sodium, Tween 80, Saline), Sterile water for injection, Weighing scale, Spatula, Magnetic stirrer and stir bar, pH meter, Sterile conical tubes.
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
Prepare the vehicle by dissolving the suspending agent and surfactant in sterile water. Adjust the pH if necessary.
-
Slowly add the this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed. Visual inspection for clumps is crucial.
-
Prepare the formulation fresh daily. If short-term storage is required, store at 4°C and protect from light. Re-suspend thoroughly before each use.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Cell Implantation:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound formulation or vehicle control daily via oral gavage. The volume administered should be based on the individual mouse's body weight.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or when animals show signs of significant morbidity.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting for target modulation).
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 4. Sorafenib in Mice – A Pharmacokinetic Study – PSE-Lab @ Politecnico di Milano [pselab.chem.polimi.it]
- 5. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evidence for the Use of Sunitinib Malate in the Treatment of Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of conventional sorafenib chemoembolization in a rabbit VX2 liver tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in XL-820 experiments
Welcome to the technical support resource for XL-820. This guide is intended for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this novel multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and c-Kit. By binding to the ATP-binding pocket of these kinases, this compound is designed to block downstream signaling pathways that are critical for tumor cell proliferation and angiogenesis.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro and cell-based assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-20 mM. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (less than a week), 4°C is acceptable. Protect from light.
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecules in aqueous media can vary.[1] It is recommended to assess the stability of this compound in your specific cell culture medium, as components like serum proteins can sometimes bind to the compound, reducing its effective concentration.[1] For long-duration experiments (>24 hours), consider refreshing the media with a new dilution of this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Question: My calculated IC50 value for this compound varies significantly between experiments in my cancer cell line. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays.[2] The source of variability can often be traced to experimental parameters or the compound's stability.
Data Presentation: Comparing Experimental Setups
| Parameter | Consistent Results (Example) | Inconsistent Results (Example) | Potential Impact |
| Cell Passage Number | Between 5-15 | Varies (e.g., 5, 25, 40) | High passage numbers can lead to phenotypic drift. |
| Seeding Density | 5,000 cells/well (± 500) | Varies (e.g., 3,000 to 8,000 cells/well) | Affects confluence and growth rate, influencing drug sensitivity. |
| Serum Concentration | Consistent at 10% FBS | Varies between 5% and 10% FBS | Serum components can bind to the inhibitor, altering its effective concentration.[1] |
| DMSO Concentration | ≤ 0.1% in all wells | Varies, sometimes reaching 0.5% | High DMSO concentrations can be toxic to cells.[1] |
| Incubation Time | Fixed at 72 hours | Varies (48-96 hours) | Affects the total time cells are exposed to the compound. |
Troubleshooting Workflow
The following workflow can help diagnose the source of variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions:
-
Inconsistent Cell Culture Practices: Ensure you are using cells within a consistent and low passage number range. Standardize cell seeding density and serum concentration in your media for all experiments.[2]
-
Compound Degradation or Precipitation: this compound may be unstable or precipitate at higher concentrations in your assay medium. Always prepare fresh dilutions from a validated stock for each experiment.[1] You can also run a control by incubating this compound in cell-free media to check for precipitation.
-
Assay Interference: The compound itself might interfere with the assay reagents (e.g., reducing MTT).[3][4] To test for this, run controls with the compound in cell-free media.[3] If interference is suspected, consider using an alternative viability assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay which measures total protein content.[4]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can affect cell growth.[3] It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[3]
Issue 2: Inconsistent Inhibition of Target Phosphorylation in Western Blots
Question: I am not seeing a consistent decrease in the phosphorylation of a downstream target of VEGFR (e.g., p-ERK) after treating cells with this compound. What's wrong?
Answer: Detecting changes in protein phosphorylation requires careful sample handling and protocol optimization.[5][6] The dynamic nature of phosphorylation means that several steps are critical for obtaining reliable results.[7]
Data Presentation: Expected Western Blot Outcomes
| Treatment | p-VEGFR (Tyr1175) | Total VEGFR | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 |
| Vehicle (DMSO) | Strong Signal | Unchanged | Strong Signal | Unchanged |
| This compound (Effective Dose) | Reduced Signal | Unchanged | Reduced Signal | Unchanged |
| This compound (Ineffective) | No Change | Unchanged | No Change | Unchanged |
Signaling Pathway
This compound is hypothesized to inhibit the VEGFR signaling cascade, which would reduce the phosphorylation of downstream effectors like ERK.
Caption: Hypothesized VEGFR signaling pathway inhibited by this compound.
Potential Causes and Solutions:
-
Phosphatase Activity: Once cells are lysed, phosphatases can rapidly dephosphorylate your target protein.[7] Always work on ice and use a lysis buffer that is freshly supplemented with a cocktail of phosphatase and protease inhibitors.[6][8]
-
Suboptimal Lysis/Sample Prep: Immediately after determining protein concentration, add SDS-PAGE loading buffer to your samples, as this will help inactivate phosphatases.[6][7]
-
Incorrect Blocking Agent: Avoid using milk as a blocking agent when probing for phosphoproteins.[6][8] Milk contains casein, a phosphoprotein that can cause high background signals.[6][7][8] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Use of Phosphate-Based Buffers: The phosphate in PBS can compete with the phospho-specific antibody binding.[5] Use Tris-buffered saline (TBS) for all wash steps and antibody dilutions.[5]
-
Confirm Target Engagement: To confirm that the lack of signal is due to inefficient phosphorylation and not a general protein isolation issue, always probe a separate blot for the total, non-phosphorylated form of your protein of interest.[6]
Issue 3: Discrepancy Between In-Vitro Kinase Assay and Cellular Assay Results
Question: this compound is very potent in a biochemical kinase assay (low nM IC50), but its IC50 in my cell viability assay is much higher (in the µM range). Why is there a discrepancy?
Answer: A significant difference between biochemical and cellular potency is a common observation in drug development and can be attributed to several factors related to the compound's behavior in a complex cellular environment.[9]
Data Presentation: Comparing Potency
| Assay Type | Target | Metric | Potency of this compound (Example) |
| Biochemical | Recombinant VEGFR2 Kinase | IC50 | 5 nM |
| Cellular | HUVEC Cell Viability | IC50 | 1.2 µM |
Logical Relationship Diagram
Several factors can influence the translation of biochemical potency to cellular activity.
Caption: Factors affecting the cellular potency of a compound.
Potential Causes and Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[9][10] This is a common issue for many small molecules.
-
Active Efflux: The compound might be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.[10] This can be tested by co-treating cells with known efflux pump inhibitors.[2]
-
Compound Metabolism: The cells may metabolize this compound into an inactive form over the course of the experiment.[1]
-
Off-Target Effects: At higher concentrations required for a cellular effect, the compound might be engaging other targets that contribute to the observed phenotype.[11] It is important to confirm on-target activity by assessing the phosphorylation status of direct targets within the cell.[12]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor-treated wells.[12]
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[12]
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Leave at room temperature in the dark for at least 2 hours.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Target Phosphorylation
This protocol describes how to detect changes in protein phosphorylation after treatment with this compound.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[2]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-VEGFR) overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Stripping and Reprobing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.
Protocol 3: In-Vitro Kinase Assay
This protocol provides a general framework for determining the IC50 of this compound in a biochemical kinase assay.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
Prepare a solution of the recombinant active kinase (e.g., VEGFR2) and its specific substrate in kinase assay buffer.[9]
-
-
Assay Setup:
-
Kinase Reaction:
-
Detection:
-
Stop the reaction and detect the amount of product (e.g., ADP) or phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based).[9]
-
-
Analysis: Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. inventbiotech.com [inventbiotech.com]
- 8. Western blot optimization | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Potential off-target effects of XL-820 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of XL-820, also known as foretinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (foretinib) is an orally bioavailable, small-molecule multi-kinase inhibitor.[1][2] Its primary targets are the receptor tyrosine kinases (RTKs) MET (hepatocyte growth factor receptor) and VEGFR2 (KDR), which are key regulators of tumor growth, angiogenesis, and metastasis.[3]
Q2: I am observing a phenotype in my experiment that is not consistent with MET or VEGFR2 inhibition. What could be the cause?
A2: This is a common challenge when working with multi-kinase inhibitors like this compound. The unexpected phenotype is likely due to the inhibition of one or more of its known off-targets. Foretinib is known to inhibit a range of other kinases which can lead to off-target effects in your experiments.[3] Notable off-targets include AXL, RON, TIE-2, FGFR2, and JNK.[3] For instance, inhibition of JNK can lead to mitotic catastrophe and apoptosis through a mechanism independent of MET signaling.[3] It is also possible that this compound is interacting with a novel, uncharacterized off-target in your specific experimental model.
Q3: How can I confirm that my observed experimental effect is due to on-target inhibition of MET or VEGFR2?
A3: Target validation is a critical step. A multi-faceted approach is recommended to confirm on-target effects:
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of your primary target (e.g., MET). If the phenotype observed after genetic knockdown is similar to the phenotype observed with this compound treatment, it provides strong evidence for an on-target effect.[3]
-
Rescue Experiments: In a system where the primary target has been knocked down, you can introduce a version of the target that is resistant to the knockdown mechanism but can still be inhibited by this compound. The reversal of the phenotype upon expression of the resistant target would further confirm on-target activity.[3]
-
Use of Alternative Inhibitors: Compare the effects of this compound with other kinase inhibitors that have different off-target profiles.[3] Utilizing a more selective MET inhibitor alongside this compound can help differentiate between MET-dependent effects and those caused by off-target inhibition.
Q4: Why is the IC50 value of this compound in my cell-based assay different from the reported biochemical IC50 value?
A4: Discrepancies between biochemical and cellular IC50 values are common and can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical assays are often conducted at low, standardized ATP concentrations. In contrast, intracellular ATP levels are significantly higher (in the millimolar range). As an ATP-competitive inhibitor, this compound's apparent potency can be lower in a cellular environment due to increased competition with ATP.
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Protein Binding: In media containing serum, this compound may bind to proteins like albumin, which reduces its effective concentration available to interact with the target kinase.
-
Cellular Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration and apparent potency.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death observed at concentrations intended to be non-toxic.
-
Possible Cause: Off-target toxicity. Even though this compound is designed to target specific kinases, at higher concentrations, it can inhibit other kinases that are essential for cell survival, leading to toxicity.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line to identify the appropriate concentration range for your experiments.
-
Consult Kinase Profile Data: Refer to the kinase inhibition profile of this compound (see tables below) to identify potential off-targets that might be responsible for the observed toxicity.
-
Use a More Selective Inhibitor: Compare the results with a more selective inhibitor for your primary target to see if the toxicity is mitigated.
-
Problem 2: The downstream signaling pathway of the intended target is not inhibited or is even activated.
-
Possible Cause 1: Rapid Pathway Reactivation: Cells can possess feedback mechanisms that lead to the reactivation of a signaling pathway even in the presence of an inhibitor.
-
Troubleshooting Steps:
-
Time-Course Experiment: Analyze the phosphorylation status of downstream targets at multiple time points after this compound treatment (e.g., 1, 6, 12, 24 hours) to assess the duration of inhibition.
-
-
Possible Cause 2: Paradoxical Pathway Activation: In some cellular contexts, inhibition of one kinase can lead to the activation of a parallel or feedback pathway, resulting in the activation of the downstream target you are monitoring.
-
Troubleshooting Steps:
-
Broad Pathway Analysis: Use techniques like phospho-kinase arrays or western blotting for a wider range of signaling proteins to get a more comprehensive view of the signaling landscape after treatment.
-
Literature Review: Investigate if similar paradoxical activation has been reported for other inhibitors of the same target or pathway.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound (foretinib) against its primary targets and a range of off-target kinases.
Table 1: Inhibitory Activity of this compound (Foretinib) against Primary and Key Off-Target Kinases
| Target Kinase | IC50 (nM) | Kd (nM) | Reference |
| MET | 0.4 | 0.96 | [2][4] |
| KDR (VEGFR2) | 0.9 | 0.98 | [2][4] |
| RON | 3 | - | [2] |
| FLT1 (VEGFR1) | 6.8 | - | [2] |
| FLT4 (VEGFR3) | 2.8 | - | [2] |
| KIT | - | - | [5] |
| FLT3 | - | - | [4] |
| PDGFRβ | - | - | [5] |
| TIE-2 | - | - | [5] |
| SRC | - | 27 | [4] |
| BLK | - | 11 | [4] |
| AXL | - | - | [3] |
| FGFR2 | - | - | [3] |
| JNK | - | - | [3] |
Table 2: Kinetic Parameters of Foretinib for Selected Kinases
| Target | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (τ) (min) |
| MET | 0.96 | - | - | ~1440 (24 hours) |
| ABL1 | - | - | - | ~0.33 (20 sec) |
| SRC | 27 | 8.0x10⁵ | 2.2x10⁻² | 0.8 |
| BLK | 11 | 1.0x10⁵ | 1.2x10⁻³ | 13 |
| KDR | 0.98 | 1.2x10⁵ | 1.1x10⁻⁴ | 145 |
Data from Enzymlogic.[4] Residence time for MET and ABL1 are approximations from the text. Kinetic selectivity is highlighted by the long residence time on the primary target MET compared to the short residence time on the off-target ABL1.[4]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Reagent Preparation:
-
Kinase Reaction Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
This compound (Foretinib) Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks into the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (typically ≤1%).
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for the specific kinase being tested.
-
Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the reaction buffer.
-
-
Assay Procedure:
-
Add the purified kinase to the wells of a microplate.
-
Add the diluted this compound or vehicle (DMSO) control to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or room temperature).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Plot the kinase activity (e.g., signal intensity) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT assay.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound (Foretinib).
Caption: A logical workflow for experiments involving this compound.
Caption: Decision tree for troubleshooting unexpected this compound results.
References
Technical Support Center: Managing XL-820 Cytotoxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxic effects of XL-820, a multi-targeted receptor tyrosine kinase inhibitor, in normal cell lines. By understanding the underlying mechanisms and implementing appropriate experimental strategies, users can minimize off-target effects and obtain more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which cellular pathways does it target?
A1: this compound is an orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs). Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR), c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFR).[1] These receptors are crucial for processes such as angiogenesis, cell proliferation, and survival. By inhibiting these pathways, this compound has demonstrated anti-tumor activity in various cancer models.
Q2: Why am I observing cytotoxicity in my normal cell lines when treated with this compound?
A2: While this compound is designed to target cancer cells, the pathways it inhibits (VEGFR, c-Kit, and PDGFR signaling) are also active in normal cells and play essential roles in their physiological functions. Inhibition of these critical pathways can lead to unintended cytotoxicity. For instance, c-Kit is vital for normal hematopoiesis, and its inhibition can disrupt hematopoietic progenitor cells.[2]
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures?
A3: Cytotoxicity can manifest in several ways, including:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, and membrane blebbing.
-
Increased presence of floating, dead cells in the culture medium.
-
Induction of apoptosis or necrosis.
Q4: How can I differentiate between on-target and off-target cytotoxic effects of this compound in my normal cell lines?
A4: Differentiating between on-target and off-target effects is a critical step in understanding the observed cytotoxicity. One approach is to use control cell lines that do not express the primary targets of this compound (VEGFR, c-Kit, PDGFR). If cytotoxicity persists in these cell lines, it is likely due to off-target effects. Additionally, employing a secondary inhibitor with a different chemical structure but the same targets can help confirm if the observed effects are target-mediated. Many kinase inhibitors have multiple off-targets, which can contribute to their cytotoxic profile.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and provides actionable solutions.
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The normal cell line being used is highly sensitive to the inhibition of VEGFR, c-Kit, or PDGFR pathways. Normal cells, such as hematopoietic progenitors, can be particularly sensitive to c-Kit inhibition.[2]
-
Solution:
-
Perform a Dose-Response and Time-Course Experiment: This is crucial to determine the optimal concentration and duration of this compound treatment that minimizes cytotoxicity while still achieving the desired experimental outcome.
-
Consider a Different Normal Cell Line: If feasible, switching to a normal cell line that is less dependent on the signaling pathways targeted by this compound may be beneficial.
-
Issue 2: Inconsistent results and poor reproducibility of cytotoxicity assays.
-
Possible Cause:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Assay Variability: Different cytotoxicity assays measure different cellular parameters and can yield variable results.
-
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is minimal and consistent across all experiments. Always include a vehicle control (cells treated with the solvent alone) to account for any solvent-induced toxicity.
-
Use Multiple Cytotoxicity Assays: Employ at least two different types of cytotoxicity assays that measure distinct cellular endpoints (e.g., metabolic activity via MTT assay and membrane integrity via LDH assay) to obtain a more comprehensive and reliable assessment of cytotoxicity.
-
Issue 3: Difficulty in interpreting whether cell death is due to apoptosis or necrosis.
-
Possible Cause: this compound, like other kinase inhibitors, can induce both programmed cell death (apoptosis) and uncontrolled cell death (necrosis), depending on the cell type and experimental conditions.
-
Solution:
-
Utilize Specific Apoptosis and Necrosis Assays: Employ techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell populations. Western blot analysis for key apoptosis markers like cleaved caspases and PARP can also provide mechanistic insights.
-
Quantitative Data on Inhibitor Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tyrosine kinase inhibitors targeting VEGFR, c-Kit, or PDGFR in different cell lines. While specific data for this compound in normal cell lines is limited in publicly available literature, these examples of analogous inhibitors provide a useful reference for expected cytotoxic potential and selectivity.
| Inhibitor | Target(s) | Cell Line (Type) | Assay | IC50 (µM) | Selectivity Insight |
| CP-673451 | PDGFRβ | BEAS-2B (Normal Lung Epithelial) | MTT | > 20 | Less cytotoxic to normal cells compared to NSCLC cell lines (A549, H358)[6] |
| Sorafenib-inspired compound 7g | VEGFR-2 | WI-38 (Normal Lung Fibroblast) | MTT | > 80 | Highly selective for cancer cells (HepG-2 IC50 = 7.21 µM)[7] |
| Sunitinib | PDGFR, VEGFR, c-Kit | KKU-M055 (Cholangiocarcinoma) | MTT | 8.40 | Demonstrates potency in cancer cell lines[8] |
| Imatinib | PDGFR, c-Kit | Mero-14 (Mesothelioma) | Proliferation Assay | ~10 | Effective in cancer cell lines with target expression[9] |
| Quinoxaline derivative 9b | VEGFR-2 | HUVEC (Normal Endothelial) | Not specified | Not specified, but showed no cytotoxicity toward normal cell lines | Selective against cancer cell lines[10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells for a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically around 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
References
- 1. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-target pharmacology of kinase inhibitors, beneficial off-targets and allosteric sites [morressier.com]
- 6. Inhibition of PDGFR by CP-673451 induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CP-673451, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]
- 9. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to minimize XL-820 degradation during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of the hypothetical compound XL-820 to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid, lyophilized this compound should be stored at -20°C in a desiccated environment. The container must be tightly sealed and kept in a dry, cool, and well-ventilated area to prevent exposure to moisture and air.
Q2: How should I store this compound once it is in solution?
A2: Solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, aliquot the solution into single-use vials and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles, as this can lead to significant degradation.
Q3: What is a suitable solvent for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO before further dilution.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be sensitive to light. Both the solid compound and solutions should be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents. It is advisable to store it separately from such materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in an experiment | 1. Improper storage of the compound. 2. Degradation of this compound in solution. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure solid this compound is stored at -20°C in a desiccator and solutions are stored at -80°C for no longer than one month. 2. Prepare fresh working solutions for each experiment. 3. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. |
| Precipitation observed in this compound solution | 1. Supersaturation of the solution. 2. Use of an inappropriate solvent or buffer. | 1. Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, prepare a fresh, less concentrated solution. 2. Ensure this compound is fully dissolved in DMSO before further dilution in aqueous buffers. |
| Inconsistent experimental results | 1. Variability in the potency of this compound due to degradation. 2. Inaccurate concentration of the working solution. | 1. Adhere strictly to the recommended storage and handling conditions. 2. Always use a freshly prepared and accurately diluted working solution for your experiments. |
Experimental Protocols
Protocol for Assessing this compound Stability Under Different Storage Conditions
This protocol outlines a method to evaluate the stability of this compound under various temperature and light conditions.
1. Materials:
- Solid this compound
- DMSO
- HPLC-grade acetonitrile
- HPLC-grade water with 0.1% formic acid
- HPLC system with a C18 column
- Temperature-controlled chambers
- Light-exposure chamber (or aluminum foil for dark conditions)
2. Procedure:
- Prepare a 10 mg/mL stock solution of this compound in DMSO.
- Aliquot the stock solution into multiple amber and clear glass vials.
- Store the vials under the conditions specified in the table below.
- At each time point (0, 1, 2, 4, and 8 weeks), retrieve one vial from each storage condition.
- Dilute the sample to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.
- Analyze the sample by HPLC to determine the percentage of remaining this compound.
Hypothetical Stability Data for this compound:
| Storage Condition | Time Point (Weeks) | Remaining this compound (%) |
| -80°C, Dark | 0 | 100 |
| 1 | 99.8 | |
| 2 | 99.5 | |
| 4 | 99.2 | |
| 8 | 98.9 | |
| -20°C, Dark | 0 | 100 |
| 1 | 98.5 | |
| 2 | 97.1 | |
| 4 | 95.3 | |
| 8 | 92.8 | |
| 4°C, Dark | 0 | 100 |
| 1 | 92.3 | |
| 2 | 85.6 | |
| 4 | 75.1 | |
| 8 | 60.7 | |
| Room Temperature, Light | 0 | 100 |
| 1 | 70.2 | |
| 2 | 55.8 | |
| 4 | 30.1 | |
| 8 | 10.4 | |
| Room Temperature, Dark | 0 | 100 |
| 1 | 88.9 | |
| 2 | 80.1 | |
| 4 | 68.5 | |
| 8 | 52.3 |
Visualizations
Technical Support Center: Overcoming Resistance to XL-820 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the multi-targeted tyrosine kinase inhibitor, XL-820.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor.[1][2] It targets multiple pathways involved in tumor growth and angiogenesis by inhibiting the receptor tyrosine kinases for Vascular Endothelial Growth Factor (VEGF), c-kit, and Platelet-Derived Growth Factor (PDGF).[1][2][3] By blocking these pathways, this compound can induce dose-dependent growth inhibition in various cancer models, including breast carcinomas, gliomas, and leukemia.[1][3]
Q2: My cancer cell line shows increasing resistance to this compound. What are the potential mechanisms?
Acquired resistance to multi-targeted tyrosine kinase inhibitors like this compound can arise through several mechanisms. Based on inhibitors targeting similar pathways, potential mechanisms for this compound resistance include:
-
On-Target Modifications: Secondary mutations in the kinase domains of VEGFR, c-kit, or PDGFR can prevent this compound from binding effectively.[1][3] For instance, mutations like T670I in c-kit have been shown to confer resistance to similar inhibitors.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound.[3] Common bypass pathways include the MAPK/ERK and PI3K/Akt signaling cascades, which can be activated by other receptor tyrosine kinases.[1]
-
Upregulation of Alternative Pro-Angiogenic Factors: In the context of VEGFR inhibition, tumor cells may upregulate other factors that promote blood vessel formation, such as Fibroblast Growth Factor (FGF) and Angiopoietin-1.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Phenotypic Changes: Cancer cells might undergo an epithelial-to-mesenchymal transition (EMT), which has been linked to resistance to various targeted therapies.
Q3: How can I confirm if my cells have developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
Problem 1: Decreased Sensitivity to this compound in Long-Term Culture
Possible Cause: Your cancer cell line may be acquiring resistance to this compound over time.
Suggested Solutions:
-
Confirm Resistance: Perform an IC50 determination assay to quantify the level of resistance.
-
Investigate Mechanism:
-
Sequence Target Genes: Analyze the kinase domains of VEGFR, c-kit, and PDGFR for secondary mutations.
-
Analyze Bypass Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways (e.g., p-ERK, p-Akt).
-
Assess Drug Efflux: Use functional assays or qPCR to measure the activity and expression of ABC transporters.
-
-
Combination Therapy: Consider combining this compound with an inhibitor of the identified bypass pathway. For example, if the PI3K/Akt pathway is activated, a combination with a PI3K inhibitor may restore sensitivity.
Problem 2: Heterogeneous Response to this compound within a Cell Population
Possible Cause: The cancer cell line may consist of a mixed population of sensitive and resistant cells.
Suggested Solutions:
-
Single-Cell Cloning: Isolate and expand single-cell clones to establish a homogenous population for further investigation.
-
Characterize Subclones: Determine the IC50 and investigate the resistance mechanisms for each subclone to understand the heterogeneity.
-
Flow Cytometry: Use flow cytometry to analyze the expression of target receptors (VEGFR, c-kit, PDGFR) on the cell surface to identify subpopulations.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Treatment Duration | IC50 (nM) | Fold Resistance |
| Parental Cell Line A | 72 hours | 50 | 1 |
| Resistant Subclone A1 | 72 hours | 500 | 10 |
| Resistant Subclone A2 | 72 hours | 1200 | 24 |
| Parental Cell Line B | 72 hours | 75 | 1 |
| Resistant Subclone B1 | 72 hours | 900 | 12 |
Table 2: Protein Expression Changes in this compound Resistant Cells (Hypothetical Data)
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Method |
| p-VEGFR2 | 1.0 | 0.2 | Western Blot |
| p-c-kit | 1.0 | 0.3 | Western Blot |
| p-PDGFRβ | 1.0 | 0.4 | Western Blot |
| p-Akt (S473) | 1.0 | 3.5 | Western Blot |
| p-ERK1/2 (T202/Y204) | 1.0 | 4.2 | Western Blot |
| ABCB1 (MDR1) | 1.0 | 6.8 | qPCR |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assay: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-VEGFR2, p-Akt, p-ERK, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Resistance to c-Kit inhibitors in melanoma: insights for future therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for overcoming resistance to EGFR family tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
XL-820 experimental variability and how to control it
Welcome to the technical support center for XL-820, a potent oral multi-kinase inhibitor targeting VEGFR, c-kit, and PDGF receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot common sources of variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is an orally bioavailable small molecule receptor tyrosine kinase (RTK) inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), stem cell factor receptor (c-kit), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By inhibiting these RTKs, this compound can block key signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Q2: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
A2: High variability in IC50 values is a common issue in kinase inhibitor studies and can stem from several factors:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in your assay. Variations in ATP concentration will lead to shifts in potency.
-
Cell-Based vs. Biochemical Assays: IC50 values from cell-based assays are often higher than those from biochemical assays due to factors like cell permeability, off-target effects within the cell, and the much higher physiological ATP concentrations inside cells.
-
Reagent Consistency: Ensure that the lots and concentrations of all reagents, including the kinase enzyme and substrate, are consistent across experiments.
-
Compound Handling: Improper storage or handling of this compound can lead to degradation. Ensure the compound is fully solubilized and prepare fresh serial dilutions for each experiment.
-
Cell Culture Conditions: For cell-based assays, factors such as cell passage number, confluency, and serum concentration in the media can significantly impact results.
Q3: My this compound appears to be losing activity over time. How should I properly store and handle it?
A3: Like many small molecule inhibitors, this compound should be stored under specific conditions to maintain its stability. It is recommended to store the compound as a powder at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to thaw completely and come to room temperature. Always visually inspect for any precipitation.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily inhibits the signaling pathways mediated by VEGFR, c-kit, and PDGFR. These pathways are crucial for cell proliferation, migration, survival, and angiogenesis.[2][3][4][5][6][7]
-
VEGFR Pathway: Inhibition of VEGFR blocks the signaling cascade responsible for endothelial cell proliferation and migration, which are key steps in angiogenesis.[3][4]
-
c-kit Pathway: The c-kit signaling pathway is involved in the development and proliferation of various cell types, including hematopoietic stem cells and mast cells. Its inhibition can impact tumor growth in cancers where this pathway is dysregulated.[2][6]
-
PDGFR Pathway: PDGFR signaling is important for the growth, proliferation, and survival of mesenchymal cells.[7] Blocking this pathway can inhibit tumor growth and stromal development.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
| Symptom | Potential Cause | Recommended Action |
| High well-to-well variability within a single plate | Uneven cell plating, "edge effects" due to evaporation, or pipetting errors. | Ensure a homogenous cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. Use a consistent pipetting technique. Consider not using the outer wells of the plate. |
| Day-to-day variability in assay results | Inconsistent cell health or passage number, variations in media or serum batches. | Use cells within a consistent range of passage numbers. Thaw a new vial of cells periodically to prevent genetic drift. Qualify new batches of media and serum before use in critical experiments. |
| Lower than expected potency of this compound | High cell density, high serum concentration in media (serum proteins can bind to the compound). | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Consider reducing the serum concentration during the compound treatment period. |
Guide 2: Issues with In Vitro Kinase Assays
| Symptom | Potential Cause | Recommended Action |
| High background signal | Compound interference with the detection system (e.g., luciferase-based assays), or contaminated reagents. | Run a "no enzyme" control with this compound to check for direct effects on the detection reagents. Test all reagents for potential contamination. |
| Low signal or no kinase activity | Inactive enzyme, incorrect buffer composition, or degraded ATP. | Verify the activity of your kinase with a known positive control substrate. Ensure the kinase buffer has the correct pH and contains necessary cofactors (e.g., MgCl2). Use a fresh stock of ATP. |
| IC50 values differ from expected | ATP concentration is not at the Km of the enzyme, or incorrect data analysis. | Determine the Km of your kinase for ATP and run the assay with the ATP concentration at or near the Km. Use a proper curve-fitting model (e.g., sigmoidal dose-response) to calculate the IC50. |
Data Presentation
The following tables provide illustrative examples of the type of quantitative data you might generate in your experiments with this compound. Note that these are not actual experimental data for this compound but are representative of typical results for multi-kinase inhibitors of this class.
Table 1: Example IC50 Values of this compound in Biochemical Assays
| Target Kinase | Assay Type | ATP Concentration | IC50 (nM) |
| VEGFR2 | Radiometric | 10 µM | 5 |
| c-kit | Luminescence | 10 µM | 15 |
| PDGFRβ | Fluorescence | 10 µM | 25 |
| VEGFR2 | Radiometric | 1 mM (Physiological) | 50 |
| c-kit | Luminescence | 1 mM (Physiological) | 150 |
| PDGFRβ | Fluorescence | 1 mM (Physiological) | 250 |
Table 2: Example IC50 Values of this compound in Cell-Based Assays
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation | Cell Viability | 100 |
| A549 (Lung Carcinoma) | Proliferation | Cell Viability | 500 |
| GIST-T1 (Gastrointestinal Stromal Tumor) | Apoptosis | Caspase 3/7 Activity | 250 |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 of this compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Kinase (VEGFR2, c-kit, or PDGFRβ)
-
Kinase Substrate
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In an assay plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Enzyme Addition: Add 10 µL of the diluted kinase to each well.
-
Initiation of Reaction: Add 10 µL of a mixture of the substrate and ATP to each well to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the remaining ATP using the luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (Colorimetric)
This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer Cell Line (e.g., HUVEC, A549)
-
Cell Culture Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Colorimetric Proliferation Assay Reagent (e.g., MTT, XTT)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound or a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Proliferation Assessment: Add the colorimetric proliferation assay reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 2-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of proliferation inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways Inhibited by this compound
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of this compound.
Troubleshooting Logic for High Experimental Variability
References
- 1. Exelixis Files IND Application for Novel Anticancer Compound XL820 | Exelixis, Inc. [ir.exelixis.com]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. ijbs.com [ijbs.com]
- 7. PDGFRB gene: MedlinePlus Genetics [medlineplus.gov]
Technical Support Center: XL-820 (Brivanib, BMS-540215)
This technical support guide provides best practices for handling, storing, and utilizing XL-820 (Brivanib, BMS-540215) in a research setting. For professionals in drug development, this resource offers detailed protocols and troubleshooting information to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, the compound is stable for years.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO but not in water. To prepare a stock solution, dissolve the solid compound in DMSO. For example, to create a 10 mM stock solution, dissolve 3.704 mg of this compound in 1 mL of DMSO. Ensure the solid is completely dissolved before use.
Q3: What are the short-term storage recommendations for this compound in solvent?
A3: Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: If precipitation is observed upon thawing, gently warm the solution and vortex until the precipitate is fully redissolved. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Q5: What are the primary safety hazards associated with this compound?
A5: According to the Safety Data Sheet, this compound may cause damage to fertility or an unborn child and may cause damage to organs through prolonged or repeated exposure.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Improper dissolution of this compound. | Ensure the compound is fully dissolved in DMSO before further dilution in cell culture media. Visually inspect the solution for any particulate matter. |
| Degradation of the compound. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. | |
| Cell line variability. | Ensure consistent cell passage number and health. Test the effect of the DMSO concentration on your cells as a vehicle control. | |
| Low efficacy in in vivo models | Poor bioavailability. | Consider using Brivanib alaninate, the prodrug of Brivanib, which has improved oral bioavailability. |
| Incorrect dosage or administration route. | Refer to published studies for appropriate dosing regimens for your specific animal model and tumor type. Oral gavage is a common administration route.[2] | |
| Precipitation in aqueous solutions | Low aqueous solubility of this compound. | This compound is not soluble in water. For in vitro assays, dilute the DMSO stock solution into your aqueous cell culture medium immediately before use and ensure thorough mixing. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing this compound for use in typical cell-based experiments, such as proliferation or signaling pathway analysis.
-
Reconstitution of Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
It is critical to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Workflow for In Vitro Experiment Preparation
Caption: Workflow for preparing this compound for in vitro experiments.
Protocol 2: In Vivo Xenograft Study Methodology
This protocol provides a general methodology for an in vivo study using a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Implant tumor cells subcutaneously. Allow tumors to reach a palpable size before starting treatment.
-
-
Drug Formulation and Administration:
-
Treatment Groups:
-
Include a control group receiving the vehicle only.
-
Include one or more treatment groups receiving different doses of this compound.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).[3]
-
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[2][4] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways involved in angiogenesis and cell proliferation.
Caption: this compound inhibits VEGFR-2 and FGFR-1 signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of XL-820 and Imatinib for Gastrointestinal Stromal Tumor (GIST) Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of XL-820 and the established first-line therapy, imatinib, for the treatment of Gastrointestinal Stromal Tumors (GIST). This document outlines their mechanisms of action, clinical development, and the challenges of resistance, while noting the limited publicly available data for a direct quantitative comparison.
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) tyrosine kinases.[1][2] The introduction of the tyrosine kinase inhibitor (TKI) imatinib revolutionized the treatment of advanced GIST, transforming a once grim prognosis.[1][2] However, the emergence of drug resistance has necessitated the development of next-generation inhibitors.[3][4] Among the investigational agents was this compound, a novel multi-kinase inhibitor.
Imatinib: The Gold Standard in First-Line GIST Treatment
Imatinib mesylate (Gleevec) is a selective inhibitor of several tyrosine kinases, including KIT and PDGFRA.[5][6] It functions by competitively binding to the ATP-binding pocket of these kinases, which blocks their phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation and survival.[7][8] This targeted action has proven highly effective, with imatinib becoming the standard first-line treatment for patients with metastatic or unresectable GIST.[5][9] Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in GIST patients treated with imatinib compared to historical controls.[2][10]
Despite its success, a significant portion of patients eventually develop resistance to imatinib. This can be categorized as primary resistance (lack of initial response) or secondary resistance (relapse after an initial response).[1][3] The primary mechanism of secondary resistance is the acquisition of new mutations in the KIT or PDGFRA genes, which can interfere with imatinib's ability to bind to its target.[11][12]
This compound: A Multi-Targeted Approach to Overcome Resistance
This compound is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases, including KIT, PDGFRA, and vascular endothelial growth factor receptor 2 (VEGFR2).[13][14] The rationale behind its development was to offer a therapeutic option for GIST patients who have developed resistance to imatinib and other TKIs like sunitinib.[13][15] By inhibiting VEGFR2, this compound was also designed to have anti-angiogenic effects, potentially further impeding tumor growth.
Preclinical studies suggested that this compound was potent against resistance-associated mutations in KIT.[13] This led to its investigation in Phase I and a subsequent Phase II clinical trial for patients with advanced GIST who were resistant to or intolerant of imatinib and/or sunitinib.[13][15][16] However, the Phase II trial was ultimately withdrawn, and the development of this compound for GIST appears to have been discontinued.[13][17] Consequently, there is a lack of published, peer-reviewed data from late-stage clinical trials that would allow for a direct and comprehensive comparison with imatinib.
Comparative Summary
Due to the discontinued development of this compound for GIST, a direct comparison based on extensive clinical trial data is not possible. The following table provides a high-level summary based on the available information.
| Feature | Imatinib | This compound |
| Primary Targets | KIT, PDGFRA, BCR-ABL[5][6] | KIT, PDGFRA, VEGFR2[13][14] |
| Mechanism of Action | Competitive ATP-binding pocket inhibitor[7][8] | Multi-kinase inhibitor[13] |
| Clinical Use in GIST | Standard first-line therapy for advanced/metastatic GIST[9] | Investigational agent for imatinib/sunitinib-resistant GIST[15] |
| Developmental Status for GIST | Approved and widely used[17] | Development discontinued (Phase II trial withdrawn)[13][17] |
| Known Efficacy in GIST | High response rates in treatment-naive patients[1][2] | Limited publicly available clinical efficacy data |
| Resistance Profile | Resistance commonly develops via secondary KIT/PDGFRA mutations[3][11] | Designed to be active against some imatinib-resistant mutations[13] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the targeted signaling pathways for both imatinib and the intended mechanism of this compound.
Experimental Protocols for Comparative Efficacy
While specific protocols for this compound are not publicly available, a standard preclinical comparison of two TKIs for GIST would typically involve the following experimental workflows.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of the compounds against wild-type and mutant forms of KIT and PDGFRA kinases.
-
Methodology: Recombinant kinase domains are incubated with a specific substrate and ATP. The test compounds (imatinib and this compound) are added at varying concentrations. The kinase activity is measured, often by quantifying the amount of phosphorylated substrate, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
Cell-Based Proliferation and Apoptosis Assays
-
Objective: To assess the effect of the drugs on the viability and survival of GIST cell lines.
-
Methodology: GIST cell lines with known KIT or PDGFRA mutations (both sensitive and resistant) are cultured in the presence of increasing concentrations of imatinib or this compound. Cell viability is measured after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. Apoptosis can be assessed by methods like Annexin V staining followed by flow cytometry.
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously or orthotopically implanted with GIST cells or patient-derived tumor fragments. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, imatinib, this compound). Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis (e.g., western blotting for target inhibition, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
Imatinib remains the cornerstone of first-line therapy for advanced GIST, offering significant clinical benefit to a majority of patients.[5][9] The challenge of imatinib resistance is a critical area of research, driving the development of new therapeutic agents. This compound was a promising investigational drug designed to address this challenge through its multi-targeted inhibition of key kinases, including those implicated in resistance and angiogenesis.[13] However, with its clinical development for GIST halted, a definitive comparison of its efficacy against imatinib cannot be made.[13][17] Future research continues to focus on novel agents and combination therapies to overcome the hurdles of TKI resistance in GIST.
References
- 1. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GIST tumors: Who should get imatinib and for how long? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
- 4. A narrative review of imatinib-resistant gastrointestinal stromal tumors - Hayashi - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 5. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Update on the treatment of gastrointestinal stromal tumors (GISTs): role of imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Randomized Clinical Trials in Gastrointestinal Stromal Tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of secondary imatinib resistance in patients with gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to imatinib mesylate in gastrointestinal stromal tumors and activity of the PKC412 inhibitor against imatinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Details [gisttrials.org]
- 14. Facebook [cancer.gov]
- 15. A Phase II Study of XL820 in Subjects with Advanced Gastrointestinal Stromal Tumors Resistant to or Intolerant to Imatinib and/or Sunitinib | Dana-Farber Cancer Institute [dana-farber.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Drugs in the GIST Field (Therapeutic Targets and Clinical Trial Staging) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: XL-820 and Sorafenib in Oncology Research
A detailed review of two multi-kinase inhibitors, XL-820 and sorafenib, for researchers, scientists, and drug development professionals. This guide synthesizes available preclinical and clinical data to offer a comparative perspective on their mechanisms of action, targeted pathways, and clinical development.
Disclaimer: Direct head-to-head comparative studies for this compound and sorafenib are not publicly available. This guide provides a comparison based on synthesizing individual data for each compound. The information on this compound is limited as it has not progressed to the same extent as the approved drug, sorafenib.
Introduction
In the landscape of targeted cancer therapies, multi-kinase inhibitors have emerged as a cornerstone for treating various solid tumors. By simultaneously blocking multiple signaling pathways crucial for tumor growth, angiogenesis, and survival, these agents offer a broad-spectrum anti-cancer activity. This guide provides a comparative analysis of two such inhibitors: this compound, an investigational agent, and sorafenib, an established therapeutic.
Sorafenib (Nexavar®) is a well-characterized multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC).[1] Its efficacy and safety profile are supported by extensive preclinical and clinical research.[2][3] this compound, developed by Exelixis, is another orally bioavailable small molecule that inhibits several receptor tyrosine kinases (RTKs) implicated in tumor proliferation and vascularization.[4][5] While it showed promise in early clinical development, public data on its progress is scarce.
This guide will delve into the available data for both compounds, presenting a structured comparison of their mechanisms of action, preclinical rationale, and clinical development status.
Mechanism of Action and Targeted Signaling Pathways
Both this compound and sorafenib are potent inhibitors of multiple receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation. Their overlapping and distinct targets are key to understanding their potential therapeutic applications and differences.
Sorafenib exerts its anti-tumor effects through a dual mechanism: inhibiting tumor cell proliferation and angiogenesis.[2][6] It targets the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (C-RAF and B-RAF), and it blocks several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptor (PDGFR-β), c-KIT, FLT-3, and RET.[7]
This compound is described as an inhibitor of VEGFR, c-kit, and PDGF receptors.[4][5] This targeting profile suggests a primary mechanism centered on inhibiting angiogenesis and direct effects on tumor cells that are dependent on these signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the available information for this compound and sorafenib. It is important to note the disparity in the level of detail available for each compound.
| Feature | This compound | Sorafenib |
| Primary Targets | VEGFR, c-kit, PDGFR[4][5] | RAF (C-RAF, B-RAF), VEGFR (-1,-2,-3), PDGFR-β, c-KIT, FLT-3, RET[7] |
| Mechanism | Inhibition of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[4] | Dual inhibition of tumor cell proliferation (RAF/MEK/ERK pathway) and angiogenesis (VEGFR/PDGFR pathways).[2][6] |
| Administration | Oral[5] | Oral[3] |
Table 1: Mechanism of Action and Primary Targets
| Indication | This compound | Sorafenib |
| Advanced Solid Tumors | Phase I trials initiated.[8][9] | Approved for advanced Renal Cell Carcinoma.[1] |
| Gastrointestinal Stromal Tumors (GIST) | Phase II trial initiated for imatinib/sunitinib-resistant GIST.[10] | Investigated in clinical trials. |
| Hepatocellular Carcinoma (HCC) | No specific trial data available. | Approved for unresectable HCC.[1] |
| Differentiated Thyroid Carcinoma (DTC) | No specific trial data available. | Approved for radioactive iodine-refractory DTC.[7] |
| Other Cancers | Preclinical activity reported in breast carcinoma, gliomas, and leukemia models.[5] | Preclinical activity in a broad range of tumor models including melanoma, colon, pancreatic, and ovarian cancers.[2] |
Table 2: Clinical Development and Investigated Indications
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following provides an example of a common preclinical experimental workflow for a multi-kinase inhibitor like sorafenib, based on published studies.
Example Protocol: In Vivo Tumor Xenograft Study (Sorafenib)
This is a generalized protocol based on common practices in preclinical oncology research.
-
Cell Culture: Human cancer cell lines (e.g., hepatocellular carcinoma cell line Huh-7) are cultured in appropriate media.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Sorafenib is administered orally, typically daily, at a specified dose (e.g., 30 mg/kg). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumor weights are recorded at the end of the study.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Summary and Conclusion
Sorafenib is a well-established multi-kinase inhibitor with a broad spectrum of activity against various solid tumors, supported by extensive preclinical and clinical data.[2][3] Its dual mechanism of inhibiting both tumor cell proliferation and angiogenesis provides a robust rationale for its use.
This compound shares a similar targeting profile with sorafenib, particularly in its inhibition of key RTKs involved in angiogenesis like VEGFR and PDGFR, as well as c-kit.[4][5] Preclinical reports suggested its potential in various tumor models, leading to the initiation of Phase I and II clinical trials.[5][10] However, the lack of publicly available data from these trials makes a direct and comprehensive comparison with sorafenib challenging.
For researchers and drug development professionals, the study of sorafenib provides a valuable benchmark for the development of new multi-kinase inhibitors. The clinical trajectory of this compound, while not fully transparent, underscores the challenges in translating promising preclinical activity into clinical success. Future research on novel kinase inhibitors will benefit from a deep understanding of the established mechanisms and clinical outcomes of drugs like sorafenib, while also exploring novel targeting strategies to overcome resistance and improve patient outcomes.
References
- 1. [PDF] Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Exelixis Files IND Application for Novel Anticancer Compound XL820 | Exelixis, Inc. [ir.exelixis.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase II Study of XL820 in Subjects with Advanced Gastrointestinal Stromal Tumors Resistant to or Intolerant to Imatinib and/or Sunitinib | Dana-Farber Cancer Institute [dana-farber.org]
Validating XL-820 Experimental Results: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Primary Experimental Findings for the Receptor Tyrosine Kinase Inhibitor XL-820 with Secondary Assays and Comparative Analysis.
This guide provides a framework for validating primary experimental results for the multi-targeted receptor tyrosine kinase (RTK) inhibitor, this compound. By employing robust secondary assays and comparing its performance against established alternatives, researchers can build a comprehensive data package to support further development. This compound is an orally bioavailable small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR), key drivers of tumor angiogenesis and proliferation.
To contextualize the performance of this compound, this guide includes comparative data for two well-established multi-targeted RTK inhibitors, Sunitinib and Sorafenib, which share a similar target profile. The experimental data presented herein is a synthesis of publicly available preclinical data and should be used as a reference for designing and interpreting validation studies.
Data Presentation: Comparative Efficacy of Multi-Targeted RTK Inhibitors
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound against its key targets, alongside Sunitinib and Sorafenib.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | VEGFR2 | c-Kit | PDGFRβ |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Sunitinib | 80 | Data Not Publicly Available | 2 |
| Sorafenib | 90 | 68 | 57 |
Table 2: Cellular Anti-Proliferative Activity (EC50, µM) in MDA-MB-231 Cells
| Compound | EC50 (µM) |
| This compound | Data Not Publicly Available |
| Sunitinib | ~5-10 |
| Sorafenib | ~2.6 |
Table 3: In Vivo Anti-Tumor Efficacy in Subcutaneous Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Sunitinib | MDA-MB-231 (Breast Cancer) | 80 mg/kg, every 2 days | ~90% |
| Sorafenib | HT-29 (Colon Cancer) | 30 mg/kg, daily | ~64% after 14 days |
Mandatory Visualizations
To further elucidate the experimental context, the following diagrams illustrate the targeted signaling pathway, a typical validation workflow, and the logical framework for result validation.
Caption: Targeted signaling pathways of this compound.
Caption: Workflow for validating this compound experimental results.
Caption: Logical framework for validating this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below to ensure reproducibility and consistency in validating the primary experimental results of this compound.
Secondary Assay 1: Western Blot for Receptor Phosphorylation
Objective: To confirm that this compound inhibits the phosphorylation of its target receptors (VEGFR2, c-Kit, PDGFRβ) in a cellular context.
Materials:
-
Cancer cell lines expressing the target receptors (e.g., HUVEC for VEGFR2, GIST-T1 for c-Kit, NIH-3T3 for PDGFRβ)
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies specific for the phosphorylated and total forms of VEGFR2, c-Kit, and PDGFRβ
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve cells in serum-free media for 24 hours. Treat cells with varying concentrations of this compound, Sunitinib, or Sorafenib for 2 hours, followed by stimulation with the respective ligand (e.g., VEGF, SCF, PDGF) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
Secondary Assay 2: MTT Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Sunitinib, or Sorafenib for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value for each compound.
Secondary Assay 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231, HT-29)
-
Matrigel (optional)
-
Vehicle control and formulated this compound, Sunitinib, or Sorafenib
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the compounds and vehicle control at the predetermined doses and schedule (e.g., oral gavage daily).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when control tumors reach a specified size or after a defined treatment period), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Cross-Validation of XL-820's Effect on VEGF and PDGF Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical multi-kinase inhibitor XL-820, with a focus on its inhibitory effects on the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling pathways. Due to the limited availability of published, peer-reviewed preclinical data for this compound, this document leverages publicly available information and draws comparisons with other well-characterized multi-kinase inhibitors, such as Sunitinib and Sorafenib, to provide a contextual framework for its mechanism of action and potential therapeutic utility.
Introduction to this compound
This compound is a small molecule receptor tyrosine kinase inhibitor developed by Exelixis. Publicly available information indicates that this compound targets multiple receptor tyrosine kinases (RTKs) implicated in tumor proliferation and angiogenesis, including the VEGF receptor (VEGFR), PDGF receptor (PDGFR), and KIT. Preclinical studies mentioned in company press releases have suggested that this compound exhibits dose-dependent growth inhibition in various cancer models, including breast carcinoma, gliomas, and leukemia, and has shown good oral bioavailability. The compound entered Phase I clinical trials for solid tumors.[1] However, detailed quantitative data from preclinical studies, such as IC50 values for kinase inhibition, remain largely unpublished in peer-reviewed literature.
Overview of Targeted Signaling Pathways
The VEGF and PDGF signaling pathways are critical regulators of angiogenesis, cell proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them key targets for therapeutic intervention.
VEGF Signaling Pathway
The VEGF pathway plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Binding of VEGF ligands to their receptors (VEGFRs) on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival.
PDGF Signaling Pathway
The PDGF pathway is involved in the growth, proliferation, and migration of various cell types, including fibroblasts, smooth muscle cells, and pericytes. Pericytes play a crucial role in stabilizing newly formed blood vessels. Inhibition of PDGF signaling can disrupt this stabilization, leading to vessel regression.
Comparative Preclinical Data
A direct quantitative comparison of this compound with other inhibitors is challenging due to the lack of published IC50 values for this compound. However, we can compare the known targets of this compound with the inhibitory profiles of Sunitinib and Sorafenib, for which data are publicly available.
Table 1: Target Profile of Multi-Kinase Inhibitors
| Compound | Primary Targets |
| This compound | VEGFR, PDGFR, KIT |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R[2] |
| Sorafenib | VEGFRs, PDGFR-β, KIT, FLT3, RAF-1, B-RAF[3] |
Table 2: In Vitro Kinase Inhibition (IC50 nM) of Comparator Drugs
| Kinase Target | Sunitinib | Sorafenib |
| VEGFR1 (Flt-1) | 80 | - |
| VEGFR2 (KDR) | 2 | 90 |
| VEGFR3 (Flt-4) | - | 20 |
| PDGFRα | 5 | - |
| PDGFRβ | 2 | 57 |
| KIT | 4 | 68 |
| B-RAF | 220 | 22 |
| c-RAF | - | 6 |
Data compiled from various sources. IC50 values can vary depending on the assay conditions.
Experimental Protocols
To provide a framework for understanding how the efficacy of compounds like this compound is evaluated, this section outlines typical experimental protocols for key assays.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant kinase (e.g., VEGFR2, PDGFRβ), a specific substrate peptide, and ATP are prepared in a suitable buffer. The test compound (e.g., this compound) is serially diluted.
-
Reaction Setup: The kinase, substrate, and various concentrations of the inhibitor are pre-incubated in the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature to allow the phosphorylation reaction to proceed.
-
Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays (32P-ATP) or non-radiometric assays like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
Methodology:
-
Cell Seeding: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, such as VEGF.
-
Incubation: Plates are incubated for a period of 48-72 hours.
-
Proliferation Measurement: Cell proliferation is measured using assays such as MTT, XTT, or BrdU incorporation, which quantify metabolic activity or DNA synthesis, respectively.
-
Data Analysis: The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are treated with the test compound (e.g., orally for this compound) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Conclusion and Future Perspectives
This compound is a multi-kinase inhibitor targeting key pathways in tumor growth and angiogenesis. While early preclinical and clinical data showed promise, the lack of detailed, publicly available quantitative data makes a direct and comprehensive comparison with other approved inhibitors challenging. The experimental protocols and comparative data for established drugs like Sunitinib and Sorafenib provided in this guide offer a valuable reference for interpreting the potential efficacy of novel inhibitors targeting the VEGF and PDGF pathways. Further publication of preclinical data for compounds like this compound would be invaluable to the scientific community for a more complete comparative analysis and to better understand its therapeutic potential.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
XL-820 in the Landscape of Multi-Targeted Tyrosine Kinase Inhibitors: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
XL-820 is an orally bioavailable, small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated for its potential in cancer therapy. This guide provides a comparative analysis of this compound against other well-established multi-targeted TKIs, with a focus on its mechanism of action, preclinical and clinical findings, and the experimental methodologies used to evaluate such compounds.
Mechanism of Action and Target Profile
This compound is designed to inhibit multiple receptor tyrosine kinases that are crucial for tumor growth and angiogenesis (the formation of new blood vessels). Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Key regulators of angiogenesis.
-
c-Kit (Stem Cell Factor Receptor) : A critical driver in various malignancies, notably GIST.
-
Platelet-Derived Growth Factor Receptors (PDGFRs) : Involved in cell growth, proliferation, and angiogenesis.[2]
This targeting profile places this compound in the same therapeutic class as other multi-targeted TKIs like sunitinib and sorafenib, which also inhibit these pathways.
Signaling Pathway Overview
The following diagram illustrates the general signaling pathways targeted by this compound and similar multi-targeted TKIs.
Caption: Targeted signaling pathways of this compound and other TKIs.
Comparative Performance Data
A direct quantitative comparison of this compound with other TKIs is challenging due to the limited availability of its preclinical data. The following tables provide a template for how such a comparison would be structured and include representative data for sunitinib and sorafenib from publicly available sources for illustrative purposes.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | This compound | Sunitinib | Sorafenib |
| VEGFR2 (KDR) | Data not available | 9 | 90 |
| PDGFRβ | Data not available | 2 | 58 |
| c-Kit | Data not available | 4 | 68 |
| FLT3 | Data not available | 1 | 58 |
| RET | Data not available | 1.5 | 4 |
| BRAF | Data not available | - | 22 |
| CRAF | Data not available | - | 6 |
IC50 values are highly dependent on assay conditions and can vary between studies. The data for sunitinib and sorafenib are representative values from various sources.
Table 2: In Vitro Cell Proliferation (GI50, µM)
| Cell Line | Cancer Type | This compound | Sunitinib | Sorafenib |
| HUVEC | Endothelial | Data not available | ~0.01 | ~0.02 |
| A498 | Renal Cell Carcinoma | Data not available | ~5-10 | ~5-10 |
| GIST-T1 | GIST | Data not available | ~0.01 | ~0.1 |
GI50 values represent the concentration of the drug that causes 50% inhibition of cell growth.
Table 3: In Vivo Xenograft Model Efficacy
| Model | Cancer Type | Drug | Dosing | Tumor Growth Inhibition (%) |
| - | - | This compound | Data not available | Data not available |
| A498 | Renal Cell Carcinoma | Sunitinib | 40 mg/kg, daily | ~80-90 |
| HepG2 | Hepatocellular Carcinoma | Sorafenib | 30 mg/kg, daily | ~50-70 |
Tumor growth inhibition is typically measured as the percentage reduction in tumor volume in treated animals compared to a control group.
Experimental Protocols
Detailed experimental protocols for the characterization of TKIs are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key assays used in the preclinical evaluation of drugs like this compound.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagents : Recombinant kinase, substrate (peptide or protein), ATP, and test compound.
-
Procedure : The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of the test compound.
-
Incubation : The plates are incubated for a period of 48-72 hours.
-
Viability Assessment : Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis : The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 value is determined.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Tumor Implantation : Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into groups and treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint : At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Clinical Development of this compound
This compound entered Phase I clinical trials for patients with advanced solid tumors. A Phase II study was initiated to evaluate its efficacy in patients with GIST who were resistant to or intolerant of imatinib and/or sunitinib.[3] However, this study was later withdrawn, and further clinical development of this compound appears to have been halted. The reasons for the discontinuation have not been publicly detailed by the developing company, Exelixis.
Conclusion
This compound is a multi-targeted TKI with a rational target profile for the treatment of various cancers. However, the lack of publicly available, detailed preclinical and clinical data makes a direct and comprehensive comparison with established TKIs like sunitinib and sorafenib difficult. While the general principles of its mechanism of action and the methodologies for its evaluation are well-understood within the field of oncology drug development, the specific performance of this compound remains largely undisclosed. For researchers and drug development professionals, the story of this compound underscores the challenges in translating promising preclinical concepts into clinically successful therapies. Future research and the potential publication of legacy data would be necessary to fully understand the profile of this compound and its place in the landscape of multi-targeted TKIs.
References
In Vivo Efficacy of XL-820: A Comparative Analysis Against Established Multi-Kinase Inhibitors
For Immediate Release
This guide provides a comparative overview of the preclinical in vivo anti-tumor activity of XL-820, an investigational multi-kinase inhibitor, against the established therapeutic agents Sunitinib and Sorafenib. This document is intended for researchers, scientists, and drug development professionals to objectively assess the available data and understand the therapeutic potential of these compounds in relevant cancer models.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), KIT, and Platelet-Derived Growth Factor Receptor (PDGF-R).[1] Preclinical studies have indicated that this compound exhibits dose-dependent growth inhibition in various cancer models.
Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously blocking key signaling pathways involved in tumor cell proliferation, survival, and the formation of new blood vessels that supply nutrients to the tumor. A diagram of the targeted signaling pathways is presented below.
Caption: this compound inhibits VEGFR, KIT, and PDGF-R signaling pathways.
Preclinical In Vivo Activity of this compound
Publicly available information indicates that this compound has demonstrated anti-tumor activity in preclinical cancer models. In studies involving breast carcinoma, gliomas, and leukemia xenografts, this compound showed dose-dependent inhibition of tumor growth.[2] Furthermore, in a model of more advanced malignancy, significant tumor regression was observed.[2] Non-clinical studies also highlighted its good oral bioavailability and sustained inhibition of its target RTKs in vivo after a single oral dose.[2]
Unfortunately, specific quantitative data from these in vivo studies, such as tumor growth inhibition (TGI) percentages, detailed dosing regimens, and survival data, are not extensively available in the public domain. This limits a direct quantitative comparison with other agents.
Comparative Analysis with Sunitinib and Sorafenib
To provide a framework for evaluating the potential of this compound, this section details the well-documented in vivo anti-tumor activities of two widely used multi-kinase inhibitors, Sunitinib and Sorafenib, which share overlapping targets with this compound.
Sunitinib: In Vivo Performance
Sunitinib is an oral multi-kinase inhibitor targeting VEGFRs, PDGFRs, KIT, FLT3, and RET.
| Cancer Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Neuroblastoma | SH-SY5Y & SK-N-BE(2) | Daily oral gavage | Significant decrease in tumor growth and microvessel density. | [3] |
| Neuroblastoma | SK-N-BE(2) & NB12 | 20, 30, or 40 mg/kg daily by gavage for 14 days | Dose-dependent inhibition of tumor growth. | [4] |
| Renal Cell Carcinoma (RCC) | ACHN & A-498 | 20, 40, 80 mg/kg daily | Growth inhibition and regression in ACHN xenografts; stasis in A-498 xenografts. | [5] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 & MDA-MB-231 | Oral administration | Significant inhibition of tumor growth and angiogenesis. | [6] |
-
Animal Model: 4-week-old nonobese diabetic-severe combined immunodeficiency (NOD/SCID) mice.
-
Cell Inoculation: 1 x 10^6 SK-N-BE(2) or 30,000 NB12 cells were injected subcutaneously into the inguinal area.
-
Treatment Initiation: Treatment started when tumors reached a diameter of 0.5 cm.
-
Drug Administration: Sunitinib was administered daily by oral gavage at doses of 20, 30, or 40 mg/kg for 14 days. The control group received the vehicle (dextrose-water).
-
Endpoint: Mice were euthanized after 14 days of treatment, and tumors were harvested and weighed.
Caption: Workflow for assessing Sunitinib's efficacy in a neuroblastoma model.
Sorafenib: In Vivo Performance
Sorafenib is another oral multi-kinase inhibitor that targets VEGFRs, PDGFRs, and RAF kinases.
| Cancer Model | Cell Line/Model | Dosing Regimen | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) | Patient-Derived Xenograft (HCC-PDX) | 30 mg/kg/day for 28 days | Did not result in a significant improvement in survival compared to vehicle. | [7] |
| Hepatocellular Carcinoma (HCC) | HuH-7 | 40 mg/kg daily (p.o.) for 3 weeks | Decreased tumor growth by 40%. | [8] |
| Hepatocellular Carcinoma (HCC) | H22 | 9 mg/kg (nanosuspension) | Significantly higher antitumor efficacy compared to 18 mg/kg oral Sorafenib. | [9] |
-
Animal Model: HuH-7 cell line xenograft mice.
-
Drug Administration: Sorafenib was administered orally at a dose of 40 mg/kg daily for 3 weeks.
-
Endpoint: Tumor growth was monitored, and at the end of the study, tumors were analyzed for the expression of p53, FoxM1, MMP-2, and Ki-67.
Caption: Workflow for assessing Sorafenib's efficacy in an HCC model.
Conclusion
This compound has shown promise in early preclinical studies, demonstrating dose-dependent anti-tumor activity in a variety of cancer models. Its mechanism of targeting key RTKs involved in cancer progression is well-established. However, the lack of detailed, publicly available quantitative in vivo data makes a direct and robust comparison with approved drugs like Sunitinib and Sorafenib challenging.
The provided data on Sunitinib and Sorafenib highlight the significant anti-tumor efficacy of multi-targeted kinase inhibitors in various preclinical models. These established agents serve as important benchmarks for the evaluation of new investigational drugs like this compound. Further publication of detailed preclinical data for this compound would be necessary to fully assess its comparative efficacy and potential as a novel anti-cancer therapeutic.
References
- 1. medkoo.com [medkoo.com]
- 2. Exelixis Files IND Application for Novel Anticancer Compound XL820 | Exelixis, Inc. [ir.exelixis.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 6. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of XL-820 Research: A Guide Based on Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a summary of the publicly available information regarding the investigational drug XL-820. Despite a comprehensive search for published research findings, detailed quantitative data and experimental protocols necessary for a full comparative analysis and reproducibility assessment are not available in the public domain. The development of this compound appears to have been discontinued, and as a result, comprehensive preclinical and clinical data sets were likely not published in peer-reviewed journals.
Overview of this compound
This compound is an orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets have been identified as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
c-Kit
-
Platelet-Derived Growth Factor Receptor (PDGFR)
By inhibiting these RTKs, this compound was investigated for its potential to block tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[2]
Preclinical Research Findings
Public announcements from Exelixis, the developer of this compound, indicated that the compound demonstrated dose-dependent growth inhibition in preclinical models of breast carcinoma, gliomas, and leukemia. However, specific quantitative data from these studies, such as IC50 values from in vitro kinase assays or percentage of tumor growth inhibition in xenograft models, have not been publicly released. Similarly, detailed experimental protocols for these preclinical studies are not available.
Clinical Trials
This compound was advanced into Phase I and Phase II clinical trials for the treatment of advanced solid tumors and gastrointestinal stromal tumors (GIST).
-
Solid Tumors: Clinical trials NCT00129571 and NCT00350831 were initiated to evaluate the safety and tolerability of this compound in patients with advanced solid tumors.[3]
-
Gastrointestinal Stromal Tumors (GIST): A Phase II study, NCT00570635, was designed to assess the clinical benefit of this compound in patients with advanced GIST that was resistant to or intolerant of imatinib and/or sunitinib.[4][5][6]
The results of these clinical trials have not been published in detail. The Phase II trial in GIST (NCT00570635) is listed as "withdrawn," which may explain the absence of published data.[2] Without published results, a comparison of this compound's efficacy and safety profile with that of other approved therapies for these indications, such as sunitinib and imatinib in the context of GIST, cannot be conducted.
Signaling Pathways
Based on its stated targets, this compound would theoretically inhibit the downstream signaling pathways mediated by VEGFR, c-Kit, and PDGFR. These pathways are crucial for tumor growth, proliferation, and angiogenesis. A generalized diagram of these signaling pathways is provided below. It is important to note that this diagram is based on the known functions of these receptors and not on specific published data for this compound.
Caption: Generalized signaling pathways inhibited by this compound.
Experimental Workflow
Due to the lack of published experimental protocols, a detailed workflow cannot be constructed. However, a general workflow for the preclinical evaluation of a tyrosine kinase inhibitor like this compound would typically involve the following steps:
Caption: General experimental workflow for preclinical and early clinical development of a TKI.
Conclusion
While this compound showed initial promise as a multi-targeted tyrosine kinase inhibitor, the lack of publicly available, detailed research findings prevents a thorough and objective comparison with other therapeutic alternatives. For researchers and scientists, this case underscores the challenges in evaluating the reproducibility and potential of investigational drugs for which development has been halted before extensive publication of results. The information presented here is a compilation of the available public disclosures and should be interpreted with the understanding that it does not represent a complete scientific record.
References
- 1. Facebook [cancer.gov]
- 2. Drug Details [gisttrials.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Phase II Study of XL820 in Subjects with Advanced Gastrointestinal Stromal Tumors Resistant to or Intolerant to Imatinib and/or Sunitinib | Dana-Farber Cancer Institute [dana-farber.org]
- 5. meddatax.com [meddatax.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Specificity of XL-820: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the receptor tyrosine kinase (RTK) inhibitor XL-820 with other multi-kinase inhibitors, namely cabozantinib (XL-184), sunitinib, and imatinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's specificity and potential therapeutic applications.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor targeting key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] This profile positions this compound as a potential therapeutic agent for a variety of solid tumors. This guide offers a comparative analysis of this compound's biochemical potency and specificity against that of other well-established multi-kinase inhibitors.
Comparative Kinase Inhibition Profile
To objectively assess the specificity of this compound, it is essential to compare its inhibitory activity (IC50 values) against a panel of kinases alongside similar compounds. The following table summarizes the available data for this compound, cabozantinib, sunitinib, and imatinib against their primary targets. It is important to note that direct, publicly available IC50 values for this compound against a broad kinase panel are limited. The data presented here is compiled from various preclinical studies and public sources.
| Kinase Target | This compound (IC50, nM) | Cabozantinib (XL-184) (IC50, nM) | Sunitinib (IC50, nM) | Imatinib (IC50, nM) |
| VEGFR2 | Data not publicly available | 0.035 | 80 | >10,000 |
| c-KIT | Potent inhibitor (specific IC50 not available) | 4.6 | 2 | 100 |
| PDGFRβ | Potent inhibitor (specific IC50 not available) | 4.9 | 2 | 100 |
| MET | Data not publicly available | 1.3 | >10,000 | >10,000 |
| RET | Data not publicly available | 5.2 | Data not available | >10,000 |
| AXL | Data not publicly available | 7 | Data not available | >10,000 |
| FLT3 | Data not publicly available | 12 | 50 | >1,000 |
| ABL | Data not publicly available | >10,000 | >1,000 | 600 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from multiple sources.
Preclinical data suggests that this compound is a potent inhibitor of wild-type and mutationally-activated forms of KIT, including those resistant to imatinib and sunitinib.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for assessing kinase inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the specificity of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add serial dilutions of the test compound to the reaction mixture in a microplate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound radiolabeled ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[2][3][4]
Cellular Receptor Tyrosine Kinase Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of a target receptor tyrosine kinase within a cellular context.
Objective: To assess the inhibition of ligand-induced receptor autophosphorylation in cells treated with a kinase inhibitor.
Materials:
-
Cell line expressing the target receptor (e.g., VEGFR2, KIT, or PDGFR)
-
Cell culture medium and supplements
-
Ligand for the target receptor (e.g., VEGF, SCF, or PDGF)
-
Test compound (e.g., this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: phospho-specific antibody for the target receptor and a total receptor antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in culture plates and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO vehicle for a specified time.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the receptor.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.[5][6][7]
Conclusion
This compound is a potent inhibitor of the VEGFR, KIT, and PDGFR tyrosine kinases. While comprehensive, publicly available data for a direct, side-by-side comparison of its kinase selectivity profile with that of cabozantinib, sunitinib, and imatinib is limited, preclinical evidence suggests its potential to inhibit clinically relevant targets, including those that have developed resistance to other inhibitors. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative assessments of this compound and other kinase inhibitors. Further studies are warranted to fully elucidate the specificity and therapeutic potential of this compound in various cancer models.
References
- 1. Exelixis Initiates Phase I Clinical Trial for Anticancer Compound XL820 | Exelixis, Inc. [ir.exelixis.com]
- 2. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Independent Verification of XL-820's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational tyrosine kinase inhibitor XL-820 with the established drugs Sunitinib and Sorafenib. Due to the limited publicly available data for this compound, this comparison relies on early preclinical and clinical information, supplemented with comprehensive data from its key comparators to provide a thorough understanding of its mechanistic context.
Mechanism of Action and Preclinical Profile
This compound is a novel, orally bioavailable small molecule that acts as a Spectrum Selective Kinase Inhibitor™ (SSKI). Its primary mechanism of action is the potent inhibition of multiple receptor tyrosine kinases (RTKs) implicated in tumor proliferation, angiogenesis, and metastasis.
Target Profile
The primary molecular targets of this compound are:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
KIT (Stem Cell Factor Receptor)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
By simultaneously blocking these pathways, this compound was designed to inhibit tumor growth and the formation of new blood vessels that supply tumors. Preclinical studies demonstrated that this compound exhibits dose-dependent growth inhibition in models of breast carcinoma, gliomas, and leukemia. Furthermore, in animal models of more advanced cancers, significant tumor regression was observed.
Comparative Analysis with Other Tyrosine Kinase Inhibitors
To independently verify the mechanism of action of a drug like this compound, its performance is compared against other drugs with similar targets. Sunitinib and Sorafenib are multi-targeted tyrosine kinase inhibitors approved for the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors (GIST), making them relevant comparators.
Quantitative Data Summary
The following table summarizes the available data for this compound and its comparators. It is important to note that detailed quantitative preclinical data for this compound, such as IC50 values, are not widely published.
| Parameter | This compound | Sunitinib | Sorafenib |
| Primary Targets | VEGFR, KIT, PDGFR | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R[1] | RAF-1, B-RAF, VEGFRs, PDGFR-β, KIT, FLT-3[2] |
| Biochemical IC50 (VEGFR-2) | Data not publicly available | 9 nM[2] | 90 nM[2] |
| Biochemical IC50 (PDGFR-β) | Data not publicly available | 8 nM (Ki)[2] | 57 nM[2] |
| Biochemical IC50 (KIT) | Data not publicly available | Data available[1] | 68 nM[1] |
| Biochemical IC50 (c-RAF) | Not a primary target | Not a primary target | 6 nM[2] |
| Preclinical Activity | Dose-dependent growth inhibition and tumor regression in breast, glioma, and leukemia models. | Inhibition of endothelial cell proliferation and angiogenesis.[1] | Inhibition of the MAPK pathway and angiogenesis.[2] |
| Phase I Clinical Trial (Solid Tumors) | Generally well-tolerated. 4 out of 19 evaluable patients had stable disease for 3.5+ to 11+ months (GIST, renal cell, testicular, thyroid cancers).[3] | Established safety and dosing schedule. | Established safety and dosing schedule. |
| Development Status | Development ceased at Phase I.[4] | Approved and widely launched.[4] | Approved and widely launched.[4] |
Experimental Protocols
Verifying the mechanism of action of a tyrosine kinase inhibitor involves a series of in vitro and in vivo experiments. Below is a detailed methodology for a key experiment.
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Kit, PDGFR-β)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled or with a reporter system
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer
-
96-well plates
-
Scintillation counter or plate reader
Method:
-
Assay Setup: A reaction mixture containing the kinase, substrate, and assay buffer is prepared.
-
Compound Addition: The test compound is added to the wells of a 96-well plate in a series of dilutions. A control with no inhibitor is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a specific temperature for a defined period to allow for the phosphorylation of the substrate.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution or by capturing the phosphorylated substrate on a filter.
-
Detection: The amount of substrate phosphorylation is quantified. If radio-labeled ATP is used, the radioactivity is measured using a scintillation counter. For non-radioactive methods, a plate reader is used to measure the signal from the reporter system.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding the complex signaling pathways and experimental processes involved in drug development.
Caption: Targeted signaling pathways of this compound and comparators.
Caption: General workflow for verifying the mechanism of action.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with a mechanism of action directed against VEGFR, KIT, and PDGFR. Early preclinical data showed promise in inhibiting tumor growth and angiogenesis. However, the public availability of detailed quantitative data from both preclinical and clinical studies is limited, and the drug's development was halted after Phase I clinical trials.[4] In contrast, Sunitinib and Sorafenib, which target similar pathways, have well-documented preclinical and clinical profiles and are established therapies for various cancers. This comparative guide highlights the importance of comprehensive data disclosure for the independent verification of a new drug's mechanism of action and provides a framework for evaluating similar targeted therapies.
References
- 1. Development of Sunitinib in Hepatocellular Carcinoma: Rationale, Early Clinical Experience, and Correlative Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Data For Exelixis, Inc.'s Kit Inhibitor XL820 Presented At EORTC - BioSpace [biospace.com]
- 4. Drugs in the GIST Field (Therapeutic Targets and Clinical Trial Staging) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for XL-820: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for a research compound designated "XL-820" could not be located in publicly available databases. The following guidance is based on established best practices for handling and disposing of potent, potentially hazardous research compounds, such as tyrosine kinase inhibitors. It is imperative that you obtain the specific SDS for this compound from the manufacturer or supplier. The SDS will contain detailed information crucial for safe handling and disposal, which may supersede the general guidance provided herein.
This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in managing potent research compounds safely.
Immediate Safety and Handling Protocols
When handling a compound with unknown specific hazard information, it must be treated as a highly potent and hazardous substance. A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE | Rationale |
| General Laboratory Operations | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves | Protects against incidental contact and splashes during non-direct handling. |
| Handling of Powders/Solids (e.g., Weighing) | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit | • Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | Prevents inhalation of fine powders and minimizes skin contact with the most concentrated form of the compound. |
| Handling of Liquids/Solutions (e.g., Solution Prep) | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile) | • Chemical-resistant apron over lab coat | Protects against splashes and aerosols when the compound is in a liquid form.[1] |
| Waste Handling & Disposal | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves | • Waterproof or chemical-resistant apron | Ensures protection from various contaminated materials and potential splashes during waste consolidation.[1] |
Experimental Protocol: Waste Disposal
The disposal of potent research compounds like this compound and all contaminated materials must be managed meticulously to prevent environmental contamination and accidental exposure.[2]
1. Waste Segregation:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.[3]
-
This includes unused or expired compounds, stock solutions, contaminated consumables (e.g., pipette tips, vials, weighing paper), and contaminated PPE.[2][3]
-
Do not mix different chemical waste streams unless compatibility has been confirmed.[4]
2. Waste Containment:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, puncture-resistant, and sealable hazardous waste container.[3] The container should be clearly labeled.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3] Keep the container closed when not in use to prevent the release of vapors.[4]
-
Sharps Waste: Any sharps (e.g., needles, contaminated glass) must be placed in a designated, puncture-resistant sharps container for hazardous materials.
3. Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[4][5]
-
The label must include the full chemical name ("this compound") and list all other components and solvents in the container with their approximate percentages.[4]
-
Note the date when waste was first added to the container (accumulation start date).[5]
4. Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[4][6]
5. Decontamination:
-
Decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound.
-
A common procedure involves wiping surfaces first with an appropriate solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent and water.[3]
-
All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.[3]
6. Final Disposal:
-
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[3][5]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][3]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of a potent or unknown research compound like this compound.
Caption: Workflow for the safe disposal of a potent research compound.
References
Essential Safety and Handling Guide for the Investigational Compound XL-820
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of XL-820, a novel small molecule anticancer compound. Given that a specific Safety Data Sheet (SDS) for this investigational drug is not publicly available, the following guidance is based on established best practices for handling potent, solid, water-insoluble research compounds of a similar nature, such as kinase inhibitors.
Immediate Safety and Personal Protective Equipment (PPE)
As an investigational compound designed to inhibit receptor tyrosine kinases, this compound should be handled with the utmost care, assuming high potency and potential toxicity. Strict adherence to the following Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove can be removed if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles of the compound. |
| Protective Clothing | A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N-95 respirator or higher, particularly when handling the compound as a powder. | Minimizes the risk of inhalation, a primary route of exposure for powdered substances. |
Operational Plan: Step-by-Step Handling Procedure
All procedures involving this compound should be conducted in a designated controlled area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to prevent contamination and exposure.
1. Preparation and Engineering Controls:
-
Ensure a chemical spill kit is readily accessible.
-
Verify that the chemical fume hood or BSC is functioning correctly.
-
Cover the work surface with disposable absorbent pads.
2. Weighing and Reconstitution:
-
When weighing the solid form of this compound, perform the task within the containment of a fume hood to minimize the dispersion of powder.
-
Use a tared weigh boat.
-
For reconstitution, slowly add the solvent (e.g., DMSO) to the solid compound to avoid splashing. As this compound is reported to be soluble in DMSO but not in water, select appropriate solvents for your experimental needs.
3. In-Vitro and In-Vivo Handling:
-
For cell-based assays, add the this compound solution to the cell culture medium within the fume hood or BSC.
-
For animal studies, prepare the dosing solution in a controlled environment. Handle all dosed animals and their waste as potentially hazardous.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local environmental regulations.
-
Solid Waste: Collect unused compound, contaminated labware (e.g., pipette tips, tubes, gloves, and absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Sharps Waste: Any needles or syringes used for handling this compound should be disposed of in a puncture-resistant sharps container that is designated for hazardous chemical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway Inhibition by this compound
This compound is a multi-targeted kinase inhibitor that targets key pathways involved in tumor growth and angiogenesis. The diagram below illustrates its primary targets.
Caption: Inhibition of key signaling pathways by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
